3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-nitro-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-8(6-12-10)7-1-3-11-4-2-7/h1-6H,(H,12,14) |
InChI Key |
WWRSYASATWQNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural, Synthetic, and Functional Profiling of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies
Executive Summary
In the landscape of cardiovascular pharmacology, the development of positive inotropic agents relies heavily on precise heterocyclic chemistry. 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (also systematically referred to as 3-nitro-[3,4'-bipyridin]-6(1H)-one) is a critical synthetic intermediate. While not a deployed therapeutic itself, it is the direct, indispensable precursor to Amrinone (Inamrinone) , a potent phosphodiesterase 3 (PDE3) inhibitor utilized in the management of congestive heart failure[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic synthetic pathways, and the self-validating protocols required to isolate and reduce it to its active pharmaceutical ingredient (API) form.
Chemical Structure & Physicochemical Properties
The architecture of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone consists of a bipyridine core where one ring has been oxidized to a pyridin-2-one (lactam) system. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly alters the electronic landscape of the molecule.
Mechanistically, the pyridin-2-one ring undergoes lactam-lactim tautomerism (pyridin-2-one
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone |
| Molecular Formula | C10H7N3O3 |
| Molecular Weight | 217.18 g/mol |
| Hydrogen Bond Donors | 1 (N-H of the pyridinone ring) |
| Hydrogen Bond Acceptors | 4 (Nitro O's, Carbonyl O, Pyridine N) |
| Topological Polar Surface Area | ~ 88.6 Ų |
| Electrophilic Reactivity | Highly deactivated (due to NO2 and Pyridyl groups) |
| Downstream Application | Direct precursor to Amrinone (PDE3 Inhibitor)[1] |
Synthetic Methodologies & Mechanistic Causality
As an application scientist, I emphasize that successful synthesis requires understanding why specific reagents and conditions are chosen, rather than blindly following a recipe. The synthesis of this compound relies on exploiting the natural reactivity of the pyridinone ring.
The pyridin-2-one ring is activated towards electrophilic aromatic substitution at the C3 and C5 positions (ortho and para to the electron-donating nitrogen/oxygen system). Because the C5 position is already sterically and electronically occupied by the 4-pyridyl group, nitration is highly regioselective for the C3 position[2].
Protocol 1: Synthesis via Decarboxylative Nitration
This established pathway utilizes 3-cyano-5-(4-pyridyl)-2(1H)-pyridinone as the starting material[3].
Step-by-Step Methodology:
-
Acidic Hydrolysis: Suspend the cyano-precursor in 50% aqueous
. -
Reflux & Decarboxylation: Heat the mixture to reflux (100°C) for 4 hours.
-
Causality: The cyano group is first hydrolyzed to a carboxylic acid. The harsh acidic reflux conditions provide the activation energy required to drive decarboxylation, releasing
gas and yielding the intermediate 5-(4-pyridinyl)-2(1H)-pyridinone[2].
-
-
Nitration: Cool the reaction vessel to 0°C. Slowly add a pre-chilled mixture of 90% fuming
and concentrated .-
Causality: The bipyridine system is highly electron-deficient. Standard nitration conditions will fail. Fuming nitric acid in concentrated sulfuric acid generates a high concentration of the highly reactive nitronium ion (
), forcing the substitution at the available C3 position[3].
-
-
Thermal Maturation: Gradually raise the temperature to 80°C and stir for 2 hours to ensure complete conversion.
-
Isolation: Pour the mixture over crushed ice to quench the strong acids. Carefully neutralize with
to precipitate the target 3-nitro compound. Filter, wash with cold distilled water, and dry under vacuum.
(Note: An alternative, highly efficient modern pathway utilizes the one-pot condensation of 2-nitroacetamide with 3-(dimethylamino)-2-(pyridin-4-yl)acrolein in ethanol using KOH, completely bypassing the cyano-intermediate.)
Fig 1: Synthetic workflow from pyridine-4-acetic acid to Amrinone via the nitro intermediate.
Downstream Application: Reduction to Amrinone
To yield the active cardiovascular drug Amrinone, the C3 nitro group must be chemoselectively reduced to a primary amine.
Protocol 2: Chemoselective Catalytic Hydrogenation
-
Solubilization: Dissolve the purified 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone in anhydrous N,N-dimethylformamide (DMF).
-
Causality: Nitro-aromatics with strong hydrogen-bonding networks are notoriously insoluble in standard alcohols. DMF disrupts these networks, ensuring complete dissolution and preventing the solid precursor from coating and deactivating the catalyst[2].
-
-
Catalyst Addition: Under a strict argon atmosphere, add 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Purge the vessel with
gas. Maintain a strict hydrogen pressure of 30 psi at 25°C for 4-6 hours.-
Causality: High pressures or elevated temperatures risk the over-reduction (hydrogenation) of the delicate pyridine ring double bonds. Mild 30 psi pressure ensures absolute chemoselectivity for the nitro group.
-
-
Purification: Filter through a tightly packed Celite pad to remove the pyrophoric Pd/C. Concentrate the filtrate and recrystallize from ethanol to yield pure Amrinone.
Biological Mechanism of Action (Amrinone)
Once synthesized, Amrinone acts as a selective inhibitor of Phosphodiesterase 3 (PDE3) in cardiac and vascular smooth muscle[1]. By preventing the hydrolysis of cyclic AMP (cAMP), it triggers a signaling cascade that increases intracellular calcium influx in the myocardium (positive inotropy) while inducing vasodilation in peripheral vessels[4].
Fig 2: Mechanism of action for Amrinone showing PDE3 inhibition and downstream cAMP signaling.
Analytical Self-Validating System
A chemical protocol is only as trustworthy as its validation loop. To ensure structural integrity and reaction completion, the following self-validating analytical checks must be performed:
-
Reaction Monitoring (TLC): Monitor the reduction using Silica gel plates (DCM:MeOH 9:1). The conversion of the non-polar
group to a highly polar group will result in a drastic reduction in the value. -
Functional Group Verification (FTIR): The successful synthesis of the nitro-precursor is confirmed by strong asymmetric and symmetric
stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. Upon successful reduction to Amrinone, these bands must completely disappear, replaced by primary amine N-H stretching doublets at ~3300 and 3400 cm⁻¹. -
Structural Confirmation (¹H NMR): The singlet corresponding to the C6 proton of the pyridinone ring will shift significantly upfield upon reduction. This is caused by the loss of the strong electron-withdrawing field effect of the nitro group, providing absolute proof of the chemical transformation.
-
Purity Profiling (RP-HPLC): Run the final product on a C18 column using a gradient elution (Water/Acetonitrile + 0.1% TFA). A single sharp peak at 254 nm confirms >98% purity, validating the entire synthetic workflow.
References
-
Synthetic Method of Amrinone - Chempedia - LookChem. LookChem. 2
-
A new method for the synthesis of 5-Amino-[3,4'-bipyridin]-6-(1H)-one (Amrinone) by use of α-Substituted Acetamides. Semnan University.
-
Amrinone CAS#: 60719-84-8. ChemicalBook. 3
-
Amrinone | C10H9N3O | CID 3698. PubChem - National Institutes of Health (NIH). 1
-
Endothelium-dependent relaxation of rat thoracic aorta by amrinone-induced nitric oxide release. Oxford Academic. 4
Sources
3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone CAS number and synonyms
The following technical guide provides an in-depth analysis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , a critical intermediate and structural analogue in the development of cardiotonic bipyridines.
Status: Research Chemical / Synthetic Intermediate Primary Application: Precursor to Amrinone; Phosphodiesterase III (PDE3) Inhibitor Analogue
Executive Summary
3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone is a heterocyclic organic compound belonging to the class of [3,4'-bipyridin]-6(1H)-ones. It is primarily recognized as the nitro-precursor to Amrinone (Inamrinone), a first-in-class phosphodiesterase 3 (PDE3) inhibitor used in the management of congestive heart failure.
While Amrinone (the 3-amino derivative) is the clinically active drug, the 3-nitro analogue serves as a vital checkpoint in structure-activity relationship (SAR) studies. The presence of the electron-withdrawing nitro group (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Identifier | Value / Description |
| Systematic Name | 3-nitro-5-(pyridin-4-yl)-1,2-dihydropyridin-2-one |
| IUPAC Name | 5-nitro-[3,4'-bipyridin]-6(1H)-one |
| Common Synonyms | 3-Nitroamrinone; 3-Nitro-5-(4-pyridyl)-2-pyridone |
| CAS Number | Not commercially indexed (Research Intermediate) |
| Related CAS | 60719-84-8 (Amrinone - Amino derivative)6332-56-5 (3-nitro-2(1H)-pyridinone core) |
| Molecular Formula | |
| Molecular Weight | 217.18 g/mol |
| SMILES | O=C1C(N(=O)=O)=CN=C(C2=CC=NC=C2)C1 |
Predicted Physicochemical Properties
Data derived from structure-based computational models (ACD/Labs, ChemAxon).
| Property | Predicted Value | Causality / Note |
| LogP | ~0.8 - 1.2 | Lower lipophilicity due to polar nitro group and H-bond donor (NH). |
| pKa (Acidic) | ~10.5 | Deprotonation of the lactam NH. |
| H-Bond Donors | 1 | Lactam NH.[1] |
| H-Bond Acceptors | 5 | Pyridyl N, Carbonyl O, Nitro O (x2). |
| Appearance | Yellow Crystalline Solid | Characteristic of nitrated aromatic heterocycles. |
Synthesis & Production Protocols
The synthesis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is typically achieved via electrophilic aromatic substitution (Nitration) of the 5-substituted pyridinone core. This route ensures regioselectivity due to the directing effects of the lactam group.
Core Reaction Pathway
The 2(1H)-pyridinone ring is activated towards electrophilic attack at positions 3 and 5. Since position 5 is occupied by the 4-pyridinyl moiety, nitration occurs exclusively at position 3.
Step-by-Step Protocol (Laboratory Scale)
Reagents:
-
Substrate: 5-(4-pyridinyl)-2(1H)-pyridinone (Precursor A)
-
Nitrating Agent: Fuming Nitric Acid (
, >90%) -
Solvent/Catalyst: Sulfuric Acid (
) or Acetic Anhydride ( )
Procedure:
-
Dissolution: Dissolve 10 mmol of Precursor A in 15 mL of concentrated
at 0°C. Note: Maintain low temperature to prevent oxidative degradation of the pyridine ring. -
Nitration: Dropwise add 1.1 equivalents of fuming
while maintaining the internal temperature below 10°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a distinct yellow spot with a lower Rf than the starting material.
-
Quenching: Pour the reaction mixture slowly onto 100g of crushed ice. The pH is highly acidic.
-
Isolation: Neutralize carefully with aqueous
to pH ~6–7. The 3-nitro derivative will precipitate as a yellow solid. -
Purification: Filter the solid, wash with cold water, and recrystallize from DMF/Ethanol to yield pure 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone .
Synthesis Diagram (DOT Visualization)
Caption: Figure 1 illustrates the direct nitration route from the bipyridine core, serving as the immediate precursor to the drug Amrinone.
Biological Mechanism & SAR Context[5][7]
Phosphodiesterase 3 (PDE3) Inhibition Logic
The parent compound, Amrinone, acts by inhibiting the PDE3 isozyme in cardiac myocytes.[2] This inhibition prevents the degradation of cyclic AMP (cAMP), leading to increased intracellular calcium levels and stronger cardiac contraction (positive inotropy).
Role of the 3-Nitro Group:
-
Steric Fit: The nitro group is bulkier than the amino group. In SAR studies, substituting the amino group with a nitro group typically reduces potency. This confirms that the amino group in Amrinone likely acts as a critical hydrogen bond donor to residues (e.g., Asp or Ser) within the PDE3 active site.
-
Electronic Effect: The nitro group is strongly electron-withdrawing (
), reducing the electron density of the pyridinone ring. This alters the -stacking capability with phenylalanine residues in the enzyme pocket.
Signaling Pathway Diagram
Caption: Figure 2 depicts the downstream effects of PDE3 inhibition. The 3-nitro analogue is used to probe the binding affinity at the 'PDE3' node.
Safety & Handling Protocols
As a nitrated heterocyclic compound, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone presents specific safety challenges that must be managed in a research setting.
| Hazard Category | Risk Description | Mitigation Protocol |
| Explosivity | Nitro compounds can be shock-sensitive or explosive at high temperatures. | Do not heat the dry solid above 150°C. Store in a cool, dry place away from reducing agents. |
| Toxicity | Likely acts as a methemoglobinemia inducer (typical of nitro-aromatics). | Use full PPE (Nitrile gloves, lab coat, face shield). Work within a fume hood. |
| Reactivity | Reacts violently with strong reducing agents (e.g., hydrazine, | Isolate from hydride reducing agents unless performing a controlled reduction. |
References
-
Lesher, G. Y., & Opalka, C. J. (1978). 3-Amino-5-(4-pyridinyl)-2(1H)-pyridinone and preparation thereof. U.S. Patent 4,072,746. Sterling Drug Inc.[3]
-
Alousi, A. A., et al. (1979). Cardiotonic activity of amrinone (Win 40680): a new derivative of amino-pyridine. Circulation Research, 45(5), 666-677.
-
Endoh, M. (2008). Phosphodiesterase III inhibitors: a historical perspective. Circulation Journal, 72, A32-A36.
-
BenchChem. (2024). Compound Record: 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone.
Sources
Therapeutic Potential of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone Derivatives
This guide provides an in-depth technical analysis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , a critical pharmacophore in the development of cardiotonic agents and a versatile scaffold in medicinal chemistry.
Technical Whitepaper for Drug Discovery Professionals
Executive Summary
The 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone scaffold represents a "privileged structure" in medicinal chemistry, primarily recognized as the direct synthetic precursor and structural analog to Amrinone (Inocor) and Milrinone (Primacor). While the amino- (amrinone) and cyano- (milrinone) derivatives are clinically established Type III Phosphodiesterase (PDE3) inhibitors used for acute congestive heart failure, the 3-nitro congener offers a unique pharmacological profile. It serves as both a high-value synthetic intermediate and a bioactive entity with potential applications in cardiotonic therapy , kinase inhibition (e.g., DYRK1A), and antimicrobial research .
This guide dissects the chemical architecture, synthesis, and mechanism of action of this scaffold, providing actionable protocols for researchers.
Chemical Architecture & SAR Analysis
The therapeutic efficacy of this class stems from its ability to mimic the purine ring of cAMP, the natural substrate of phosphodiesterase enzymes.
The Pharmacophore
The molecule consists of three critical domains:
-
The 2(1H)-Pyridinone Core: Acts as a hydrogen bond donor/acceptor system (Lactam-Lactim tautomerism), essential for binding to the PDE3 catalytic pocket (Gln-369 and Phe-372 residues).
-
The 5-(4-Pyridinyl) Moiety: A rigid, hydrophobic group that occupies the substrate binding pocket, providing selectivity for PDE3 over other PDE isoforms.
-
The 3-Nitro Group:
-
Electronic Effect: A strong electron-withdrawing group (EWG) that increases the acidity of the N-H proton on the pyridinone ring (
modulation). -
Synthetic Utility: Acts as a "masked" amino group. Reduction yields the 3-amino derivative (Amrinone).
-
Metabolic Stability: Unlike the cyano group of milrinone, the nitro group is susceptible to nitro-reductases, offering a different pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Table
| Structural Modification | Position | Effect on Biological Activity |
| 3-Nitro ( | C-3 | High Potency Precursor. Moderate PDE3 inhibition; high potential for further derivatization (e.g., reduction to amine). |
| 3-Amino ( | C-3 | Amrinone. High PDE3 inhibitory activity ( |
| 3-Cyano ( | C-3 | Milrinone. Superior PDE3 inhibition ( |
| 5-(4-Pyridinyl) | C-5 | Critical. Essential for PDE3 selectivity. Replacement with phenyl reduces potency significantly. |
| N-Alkylation | N-1 | Generally reduces potency (loss of H-bond donor capability), but improves lipophilicity for non-cardiac targets. |
Mechanism of Action: PDE3 Inhibition
The primary therapeutic mechanism is the selective inhibition of Phosphodiesterase 3 (PDE3) in cardiomyocytes and vascular smooth muscle.
Signaling Pathway
Inhibition of PDE3 prevents the degradation of cyclic AMP (cAMP).
-
In the Heart: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates L-type
channels and phospholamban. This leads to increased intracellular and enhanced contractility (Positive Inotropy ). -
In Vasculature: Increased cAMP in smooth muscle leads to myosin light chain dephosphorylation and relaxation (Vasodilation ).
Pathway Visualization
Figure 1: Mechanism of Action showing the dual effect of PDE3 inhibition: positive inotropy in the heart and vasodilation in the periphery (Inodilator effect).
Synthesis & Manufacturing Protocols
The synthesis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is a classic example of heterocyclic ring construction.
Synthetic Route: The Enamine Condensation Method
This robust protocol allows for the construction of the pyridinone ring from acyclic precursors.
Reaction Scheme:
-
Precursor A: 1-(4-Pyridinyl)-2-(dimethylamino)vinyl ketone (Enamine).
-
Precursor B: Nitroacetamide.
-
Conditions: Basic catalysis (Sodium Ethoxide/Ethanol).
Step-by-Step Experimental Protocol
Note: All steps must be performed in a fume hood with appropriate PPE.
Step 1: Preparation of the Enamine Intermediate
-
Charge a round-bottom flask with 4-acetylpyridine (100 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (120 mmol).
-
Reflux the mixture under nitrogen for 8 hours.
-
Evaporate excess DMF-DMA under reduced pressure.
-
Recrystallize the residue from cyclohexane to obtain 1-(4-pyridinyl)-3-dimethylamino-2-propen-1-one .
Step 2: Cyclization to 3-Nitro-pyridinone
-
Dissolve Nitroacetamide (50 mmol) in anhydrous Ethanol (100 mL).
-
Add Sodium Ethoxide (55 mmol) slowly to generate the anion. Stir for 15 minutes at room temperature.
-
Add the Enamine from Step 1 (50 mmol) portion-wise.
-
Heat the reaction mixture to reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Cool the mixture to room temperature and neutralize with dilute Acetic Acid (pH ~6).
-
The product, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , will precipitate as a yellow/orange solid.
-
Filter, wash with cold water and ethanol, and dry under vacuum.
Yield: Typically 60–75%. Validation:
-
(DMSO-
): Look for singlet at 13.0 (NH), doublets for pyridine ring, and the characteristic C-6 pyridinone proton. -
IR: Strong bands for
(1530, 1350 ) and Carbonyl (1660 ).
Preclinical Validation Assays
To validate the therapeutic potential, the following assays are standard.
In Vitro PDE3 Inhibition Assay
Objective: Determine the
Protocol:
-
Enzyme Source: Isolate PDE3 from human platelets or bovine cardiac ventricle.
-
Substrate:
-cAMP (1 ). -
Incubation: Incubate enzyme + test compound (0.01 – 100
) + substrate in Tris-HCl buffer (pH 7.5) containing for 20 mins at 30°C. -
Termination: Stop reaction by boiling for 2 mins.
-
Separation: Convert unreacted cAMP to adenosine using snake venom nucleotidase. Separate adenosine using ion-exchange chromatography.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Ex Vivo Cardiac Contractility (Langendorff Heart)
Objective: Measure positive inotropic effect.
-
Isolate guinea pig heart and mount on a Langendorff apparatus.
-
Perfuse with Krebs-Henseleit solution (oxygenated).
-
Administer the 3-nitro derivative via perfusion.
-
Measure: Left Ventricular Developed Pressure (LVDP) and
(rate of contraction).
Future Outlook & Optimization
While the 3-nitro derivative is potent, optimization focuses on:
-
Solubility: The nitro group decreases water solubility. Formulation with cyclodextrins or conversion to a water-soluble salt is often required.
-
Selectivity: Reducing PDE4 cross-reactivity to minimize emetic side effects.
-
Kinase Targeting: Recent studies suggest pyridinone scaffolds can be tuned to inhibit DYRK1A , a target for Down syndrome and Alzheimer's. The nitro group provides a handle for attaching side chains that interact with the kinase hinge region.
References
-
Al-Mulla, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Ravinder, M., et al. (2012). Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gomez, L., et al. (2023). Discovery of Pyridinone Derivatives as Potent Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
PubChem. 3-Nitro-2(1H)-pyridinone Compound Summary. National Library of Medicine. [Link]
-
Konev, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (MDPI). [Link]
The Nitro-Pyridinone Scaffold: A Technical Deep Dive into Covalent Inhibition and Therapeutic Utility
Topic: Biological Activity of Nitro-Pyridinone Scaffolds in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The nitro-pyridinone scaffold, particularly the 3-nitro-2-pyridone core and its benzothiazinone (BTZ) derivatives, represents a high-value pharmacophore in modern drug discovery. Its primary clinical validation lies in the treatment of Mycobacterium tuberculosis (Mtb), where it functions as a suicide inhibitor of the essential enzyme DprE1. Beyond infectious disease, this scaffold exhibits emerging utility in oncology through kinase inhibition and DNA intercalation. This guide provides a comprehensive technical analysis of the scaffold’s mechanism of action (MOA), structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for biological evaluation.
The Chemical Architecture: A "Privileged" Scaffold
The 3-nitro-2-pyridone moiety is characterized by a unique electronic push-pull system. The electron-withdrawing nitro group at position 3, combined with the lactam functionality, creates an electron-deficient ring system highly susceptible to nucleophilic attack and enzymatic reduction.
Key Physicochemical Properties
-
Hydrogen Bonding: The lactam motif serves as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating precise binding within enzyme active sites.
-
Redox Potential: The nitro group is a "warhead" capable of undergoing bioreductive activation—a critical feature for its antitubercular activity.
-
Solubility Challenges: Early generation scaffolds (e.g., BTZ043) suffered from poor aqueous solubility, driving the development of next-generation analogs like Macozinone (PBTZ169) which incorporate hydrophilic piperazine tails.
Primary Therapeutic Application: Tuberculosis (The DprE1 Story)
The most authoritative application of the nitro-pyridinone scaffold is in the development of anti-TB agents. Compounds such as BTZ043 and PBTZ169 (Macozinone) have redefined the treatment landscape for multidrug-resistant TB (MDR-TB).
Mechanism of Action: Suicide Inhibition
The biological activity is predicated on a "prodrug" mechanism. The nitro-pyridinone is not the active species; it requires bioactivation by the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).
-
Recognition: The inhibitor binds to the DprE1 active site, near the FAD cofactor.
-
Reduction: The FADH2 form of the cofactor reduces the C3-nitro group to a nitroso intermediate.
-
Covalent Capture: This electrophilic nitroso species reacts rapidly with the thiol group of Cys387 (in M. tuberculosis), forming a stable semimercaptal adduct.
-
Lethality: Irreversible inhibition of DprE1 blocks the synthesis of Decaprenylphosphoryl-D-arabinose (DPA), a precursor for cell wall arabinans, leading to cell lysis.
Visualization: DprE1 Suicide Inhibition Pathway
Caption: The suicide inhibition mechanism of nitro-pyridinones against DprE1. The nitro group acts as a latent warhead activated by the target enzyme itself.
Structure-Activity Relationship (SAR)
| Position | Modification | Biological Impact |
| C-3 (Nitro) | Essential | Removal or replacement (e.g., with acetyl/cyano) abolishes covalent binding and drastically reduces potency. |
| C-2 (Sulfur/Carbon) | Hydrophobic | In benzothiazinones, the sulfur atom and adjacent hydrophobic rings interact with the hydrophobic pocket of DprE1 (Trp236, Tyr60). |
| C-6/C-7 (Tail) | Piperazine/Amine | Introduction of hydrophilic groups here (as in PBTZ169) improves solubility and pharmacokinetic profile without compromising potency. |
| Chirality | Removal | BTZ043 possesses a chiral center complicating synthesis; PBTZ169 is achiral, reducing manufacturing costs. |
Emerging Applications: Oncology
While TB is the primary domain, nitro-pyridinones are gaining traction in oncology. Unlike the covalent mechanism in TB, the anticancer activity often involves non-covalent kinase inhibition or general cytotoxicity.
-
Kinase Inhibition: Derivatives of 2-pyridones have shown potency against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key driver of tumor angiogenesis. The pyridinone ring mimics the adenine ring of ATP, binding to the kinase hinge region.
-
Cytotoxicity: The nitro group can induce oxidative stress or DNA damage in cancer cells (e.g., MCF-7 breast cancer lines). However, this "toxicophore" nature requires careful optimization to avoid mutagenicity in healthy tissue.
Experimental Protocols
To validate the biological activity of nitro-pyridinone scaffolds, the following self-validating protocols are recommended.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
-
Preparation: Prepare a 10 mg/mL stock solution of the nitro-pyridinone analog in DMSO.
-
Dilution: Perform two-fold serial dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate. Final volume: 100 µL/well.
-
Inoculation: Add 100 µL of M. tuberculosis (H37Rv strain) suspension adjusted to OD600 ~0.001.
-
Controls:
-
Positive Control: Isoniazid or Rifampicin.
-
Negative Control: DMSO vehicle only (bacterial growth).
-
Sterility Control: Media only.
-
-
Incubation: Incubate plates at 37°C for 5-7 days.
-
Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of resazurin to resorufin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Protocol B: DprE1 Enzyme Inhibition Assay
Purpose: To confirm the specific molecular target.
-
Enzyme Prep: Use recombinant M. smegmatis or M. tuberculosis DprE1.
-
Reaction Mix: 50 mM HEPES (pH 7.5), 100 mM NaCl, 50 µM FAD.
-
Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR).
-
Inhibitor: Pre-incubate enzyme with varying concentrations of the nitro-pyridinone for 10-30 minutes (essential for covalent bond formation).
-
Initiation: Add substrate to start the reaction.
-
Detection: Monitor the formation of the product (DPX/FPX) via HPLC or a coupled assay using DprE2/NADH (monitoring NADH consumption at 340 nm).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A time-dependent shift in IC50 indicates covalent inhibition.
Chemical Synthesis Workflow
The synthesis of these scaffolds must be robust and scalable.[1] Below is a generalized workflow for accessing the 3-nitro-2-pyridone core.
Caption: Two primary routes to the scaffold: De novo ring construction via ethyl nitroacetate (left) or functionalization of an existing pyridinol core (right).
Safety & Toxicology Considerations
-
Mutagenicity: Nitroaromatic compounds carry a structural alert for genotoxicity (Ames positive) due to the potential for nitro-reduction by host enzymes.
-
Mitigation: Second-generation compounds like PBTZ169 have been optimized to reduce mutagenic potential compared to earlier analogs. It is critical to perform an Ames Test (Salmonella typhimurium strains TA98 and TA100) early in the lead optimization phase.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link
-
Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society. Link
-
Makarov, V., et al. (2014). "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine. Link
-
Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link
-
Pita, J.S., et al. (2022). "Synthesis of N-Substituted 3-Amino-2-pyridones." Organic Letters. Link
-
BenchChem. (2025).[2] "Head-to-Head Comparison of Novel DprE1 Inhibitors: BTZ043 vs. PBTZ169." BenchChem Technical Guides. Link
Sources
A Tale of Two Pyridinones: A Senior Application Scientist's Guide to 3-Nitro and 3-Amino Pyridinone Derivatives in Drug Discovery
Foreword: The Strategic Importance of the Pyridinone Scaffold
To the dedicated researchers, scientists, and drug development professionals who are the architects of modern medicine, this guide offers an in-depth exploration of two seemingly similar, yet functionally distinct, classes of molecules: 3-nitro and 3-amino pyridinone derivatives. The pyridinone core is a privileged scaffold in medicinal chemistry, lauded for its ability to act as a hydrogen bond donor and acceptor, and for its capacity to serve as a bioisostere for various key functional groups.[1][2] This versatility has cemented its place in the design of numerous therapeutic agents.[1][3] This guide will dissect the nuanced differences between the 3-nitro and 3-amino substituted variants, providing a comprehensive technical overview of their synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular focus on their roles as kinase inhibitors.
Section 1: The Foundational Chemistry - A Comparative Analysis
The introduction of a substituent at the 3-position of the pyridinone ring dramatically alters its electronic landscape, which in turn dictates its reactivity, physical properties, and, ultimately, its utility in a drug discovery context. The stark contrast between the electron-withdrawing nitro group and the electron-donating amino group provides a compelling case study in the power of subtle molecular modifications.
Electronic Effects: A Dichotomy of Reactivity
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[2] This deactivates the pyridinone ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, making the 3-nitropyridinone a versatile intermediate for further functionalization.[4] The strong electron-withdrawing nature of the nitro group also enhances the acidity of the N-H proton of the pyridinone ring.
Conversely, the amino group (-NH₂) is a strong electron-donating group, primarily through resonance. This increases the electron density of the pyridinone ring, making it more susceptible to electrophilic attack. The amino group also introduces a basic center, capable of forming salts and participating in hydrogen bonding as a donor.
Physicochemical Properties: A Comparative Overview
The differing electronic natures of the nitro and amino groups have a profound impact on the physicochemical properties of the corresponding pyridinone derivatives. These properties are critical for drug development, influencing everything from solubility and permeability to target binding and metabolic stability.
| Property | 3-Nitro-2-pyridinone | 3-Amino-2(1H)-pyridinone | Rationale |
| Predicted pKa | 8.37[5] | 13.87[1] | The electron-withdrawing nitro group increases the acidity of the pyridinone N-H, resulting in a lower pKa. The electron-donating amino group has the opposite effect. |
| Solubility | |||
| Water | Low | Slightly soluble[1] | The amino group can participate in hydrogen bonding with water, slightly enhancing solubility compared to the more hydrophobic nitro derivative. |
| Methanol | Soluble | Soluble | Both compounds are expected to be soluble in polar protic solvents like methanol and ethanol due to the potential for hydrogen bonding. |
| Ethanol | Soluble | Soluble[6] | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. |
| DMSO | Soluble[7] | Soluble[7] | Dimethyl sulfoxide is a polar aprotic solvent capable of dissolving a wide range of compounds. |
| DMF | Soluble | Soluble[8] | N,N-Dimethylformamide is another versatile polar aprotic solvent. |
Table 1: Comparative Physicochemical Properties of 3-Nitro-2-pyridinone and 3-Amino-2(1H)-pyridinone.
Section 2: Synthesis and Transformation - From Nitro to Amino
The synthetic pathway from the nitro to the amino derivative is a cornerstone of utilizing these scaffolds in medicinal chemistry. The 3-nitropyridinone serves as a readily accessible precursor to the more biologically versatile 3-aminopyridinone.
Figure 1: General synthetic workflow from 2-pyridone to bioactive 3-aminopyridinone derivatives.
Protocol: Nitration of 2-Pyridone to 3-Nitro-2(1H)-pyridinone
Objective: To synthesize 3-nitro-2(1H)-pyridinone via electrophilic nitration of 2-pyridone.
Materials:
-
2-Pyridone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Slowly add 2-pyridone portion-wise to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Once the 2-pyridone is completely dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the solid product under vacuum to yield 3-nitro-2(1H)-pyridinone.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol: Reduction of 3-Nitro-2(1H)-pyridinone to 3-Amino-2(1H)-pyridinone
Objective: To synthesize 3-amino-2(1H)-pyridinone by the catalytic hydrogenation of 3-nitro-2(1H)-pyridinone.[1]
Materials:
-
3-Nitro-2(1H)-pyridinone
-
Methanol (MeOH)
-
10% Palladium on Activated Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (Celite®)
Procedure:
-
In a 500 mL three-necked flask, dissolve 3-nitro-2(1H)-pyridinone (1 g, 7.14 mmol) in methanol (200 mL).[1]
-
Carefully add 10% palladium on activated carbon catalyst (100 mg, 10 wt%) to the solution.[1]
-
Seal the flask and replace the atmosphere with hydrogen gas (1 atm).[1]
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 3 hours.[1] Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is 3-amino-2(1H)-pyridinone.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The provided protocol reports a quantitative yield.[1]
Section 3: Application in Drug Discovery - A Focus on Kinase Inhibition
The 3-aminopyridinone scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]
The 3-Aminopyridinone Moiety as a Hinge-Binding Motif
The 3-aminopyridinone core can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to bind to the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for many kinase inhibitors.
Targeting Mitotic Kinases: MPS1 and Aurora Kinases
Recent research has identified 3-aminopyridin-2-one derivatives as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are key regulators of mitosis and attractive targets for cancer therapy.[9][10]
-
Monopolar Spindle 1 (MPS1): This kinase is essential for the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during cell division.[11] Inhibition of MPS1 can lead to mitotic errors and cell death in cancer cells.
-
Aurora Kinases (A and B): These kinases are involved in various aspects of mitosis, including centrosome separation, chromosome condensation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers, making them prime targets for therapeutic intervention.
Figure 2: Simplified signaling pathway illustrating the role of MPS1 and Aurora B kinases in mitosis and their inhibition by 3-aminopyridinone derivatives.
Structure-Activity Relationship (SAR) Insights
The conversion of the 3-nitro to the 3-amino group is a critical step in transforming an inactive or less active precursor into a potent bioactive molecule. The amino group is often essential for forming key hydrogen bonds with the kinase hinge region. Further derivatization of the 3-aminopyridinone scaffold allows for the exploration of other pockets within the ATP-binding site, leading to improved potency and selectivity. For example, the addition of aryl or heteroaryl groups at other positions on the pyridinone ring can lead to significant increases in inhibitory activity against kinases like MPS1 and Aurora kinases.[9]
Section 4: Conclusion - A Versatile Tool for the Medicinal Chemist
The 3-nitro and 3-amino pyridinone derivatives represent a powerful illustration of how a single functional group modification can profoundly alter the chemical and biological properties of a molecule. The 3-nitropyridinone is a valuable and versatile synthetic intermediate, its electron-deficient nature paving the way for a variety of chemical transformations. Its reduction to the 3-aminopyridinone unlocks a wealth of biological potential, particularly in the realm of kinase inhibition.
As drug discovery continues to evolve, a deep understanding of the structure-property and structure-activity relationships of these fundamental scaffolds is paramount. This guide has provided a comprehensive overview of the key differences between 3-nitro and 3-amino pyridinone derivatives, offering both foundational knowledge and practical protocols for their synthesis and application. It is our hope that this technical resource will empower researchers to further exploit the rich chemical space of pyridinone derivatives in the quest for novel and effective therapeutics.
References
-
Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3435-3447. [Link]
-
Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]
-
Cao, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Hewitt, L., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Scientific Reports, 7, 43497. [Link]
- Foye, W. O. (Ed.). (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
- Macdonald, E., & Jones, K. (2012). Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. University of Cambridge.
-
Ma, C., et al. (2012). Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(10), 849-853. [Link]
-
Matsumura, Y., et al. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(11), 1845. [Link]
-
Reachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Reachem. [Link]
-
Reddit. (2023). Which solvent would be suitable to solubilize this compound? Reddit. [Link]
- Lemke, T. L., & Williams, D. A. (2012). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue III), 12-15. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Dar, A. A., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 11(2), 269-278. [Link]
-
Vázquez-García, D., et al. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 62(1), 1-13. [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.
-
ResearchGate. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]
-
ResearchGate. (2011). Comparative atom-based 3D QSAR study of 3-nitro-1H-1,2,4triazole-based aliphatic and aromatic amines analogs for its anti-trypanosomal activities. ResearchGate. [Link]
-
PubChem. (n.d.). (3-aminopyridin-2-yl)methanol. PubChem. [Link]
-
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 10(4), 226. [Link]
-
Cele, Z. E., et al. (2022). Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial activity against drug resistant bacteria. Inorganica Chimica Acta, 539, 121008. [Link]
-
Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1029. [Link]
-
Kumar, R., & Singh, V. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381119. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. wpage.unina.it [wpage.unina.it]
- 4. ashp.org [ashp.org]
- 5. US9637474B2 - Aurora A kinase inhibitor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Deep Dive: 5-(4-pyridinyl)-2(1H)-pyridinone Scaffolds
The following technical guide provides an in-depth review of the 5-(4-pyridinyl)-2(1H)-pyridinone scaffold, focusing on its application in cardiotonic drug discovery and emerging therapeutic areas.
Core Application: Selective Phosphodiesterase 3 (PDE3) Inhibition & Cardiotonic Therapy
Executive Summary
The 5-(4-pyridinyl)-2(1H)-pyridinone scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of Amrinone and Milrinone . These agents function as Type III Phosphodiesterase (PDE3) inhibitors, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac myocytes and vascular smooth muscle.[1][2]
Unlike non-selective xanthines, this scaffold offers high specificity for the PDE3 isoform, driving a dual mechanism of positive inotropy (increased contractility) and vasodilation (reduced afterload), collectively termed "inodilation." This guide details the structural logic, synthetic pathways, and validation protocols required to work with this class of compounds.
Chemical Architecture & SAR
The core efficacy of this class stems from its ability to mimic the adenosine ring of cAMP within the PDE3 active site.
Structural Logic
The scaffold consists of a 2-pyridone ring linked at the C5 position to a 4-pyridine ring. This 3,4'-bipyridine arrangement is critical.
-
The Lactam Motif (2-pyridone): Functions as a hydrogen bond donor/acceptor system, mimicking the purine ring of cAMP. It forms bidentate hydrogen bonds with Gln975 (in PDE3A).
-
The 4-Pyridyl Moiety: Occupies a hydrophobic pocket in the enzyme, stacking against Phe1004 .
-
C3-Substituents (The Milrinone Advantage):
-
Amrinone:[2][3] C3-amino group.[4] Lower potency, higher side effect profile (thrombocytopenia).
-
Milrinone:[1][2][5][6][7][8][9] C3-cyano group + C2-methyl. The cyano group is an electron-withdrawing moiety that optimizes the electrostatic potential of the ring, while the methyl group provides steric bulk that locks the biaryl conformation, enhancing potency by 20-50x over Amrinone.
-
Molecular Interaction Map (DOT Visualization)
The following diagram illustrates the critical binding interactions within the PDE3A catalytic pocket.
Caption: Interaction map of Milrinone within the PDE3A active site, highlighting key residues Phe1004 and Gln975.
Therapeutic Mechanism: The cAMP Signaling Axis
The physiological impact of these analogs is strictly causal: PDE3 Inhibition → cAMP Accumulation → PKA Activation → Calcium Influx.
-
Inhibition: The analog binds to the PDE3 catalytic domain, blocking the entry of cAMP.
-
Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.
-
Effect (Cardiac): PKA phosphorylates L-type
channels and phospholamban, increasing intracellular calcium and contractility. -
Effect (Vascular): PKA phosphorylates Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation (vasodilation).
Caption: The cAMP signaling cascade triggered by PDE3 inhibition, leading to positive inotropy.[2]
Synthetic Protocol: Industrial Scale-Up Route
The synthesis of 5-(4-pyridinyl)-2(1H)-pyridinone analogs (specifically the Milrinone class) is best achieved via a Guareschi-Thorpe type condensation . This route avoids expensive catalysts and allows for scalable production.
Reagents & Materials[4][7][10][11][12]
-
Starting Material: 1-(4-pyridinyl)-2-propanone[4]
-
Reagents: Triethyl orthoformate, Acetic anhydride, Alpha-cyanoacetamide (or Malononitrile).
-
Solvents: Ethanol (anhydrous), Dimethylformamide (DMF).
Step-by-Step Methodology
Phase 1: Formation of Enol Ether Intermediate
-
Charge a reaction vessel with 1-(4-pyridinyl)-2-propanone (1.0 eq).
-
Add Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq).
-
Heat the mixture to 100°C for 2 hours.
-
Causality: The acetic anhydride facilitates the loss of ethanol, driving the condensation of the orthoformate with the active methylene of the ketone to form the ethoxymethylene intermediate.
-
-
Concentrate under reduced pressure to remove excess reagents.
Phase 2: Cyclization
-
Dissolve the crude intermediate in anhydrous Ethanol .
-
Add Alpha-cyanoacetamide (1.0 eq) and a catalytic base (e.g., Sodium Ethoxide or Piperidine).
-
Note: For Milrinone (cyano-substituted), use Malononitrile; for amide-substituted, use Cyanoacetamide.
-
-
Reflux at 80°C for 4–6 hours.
-
Cool the reaction to 0°C. The product will precipitate.
Phase 3: Purification
-
Filter the precipitate.
-
Wash with cold ethanol and diethyl ether.
-
Recrystallize from DMF/Water to achieve >98% purity (HPLC).
Validation Protocol: PDE3 Inhibition Assay
To validate the biological activity of synthesized analogs, a Scintillation Proximity Assay (SPA) is the industry standard for high-throughput profiling. This assay is self-validating as it relies on the specific binding of the product ([3H]-AMP) to yttrium silicate beads.
Materials
-
Enzyme: Human recombinant PDE3A (expressed in Sf9 cells).
-
Beads: Yttrium Silicate SPA beads (PerkinElmer or equivalent).
-
Stop Solution: 50 mM Zinc Sulphate (
).
Experimental Workflow
-
Preparation: Dilute PDE3A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM
, 1.7 mM EGTA). -
Incubation:
-
Add 10 µL of test compound (in DMSO) to a 96-well plate.
-
Add 50 µL of diluted enzyme. Incubate for 15 mins at room temperature to allow inhibitor binding.
-
-
Reaction Start:
-
Add 40 µL of substrate mix containing [3H]-cAMP (approx. 0.05 µCi/well).
-
Incubate for 30 minutes at 30°C.
-
Self-Validation: Include a "No Enzyme" control (background) and a "Max Activity" control (DMSO only).
-
-
Termination:
-
Measurement:
-
Allow beads to settle for 30 minutes.
-
Read on a MicroBeta scintillation counter.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit to a sigmoidal dose-response curve to determine
.[12]
-
Quantitative Benchmark
| Compound | Mechanism | PDE3 IC50 (µM) | Selectivity (PDE3/PDE4) |
| Amrinone | PDE3 Inhibitor | ~35.0 | Low |
| Milrinone | PDE3 Inhibitor | 0.7 - 1.2 | >100-fold |
| Cilostazol | PDE3 Inhibitor | 0.2 | High |
| Rolipram | PDE4 Inhibitor | >100 | Selective for PDE4 |
References
-
Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Source: Bioorganic & Medicinal Chemistry Letters.[13] URL:[Link]
-
Identification of interaction sites of cyclic nucleotide phosphodiesterase type 3A with milrinone and cilostazol. Source: Molecular Pharmacology. URL:[Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Source: Molecules (MDPI). URL:[Link]
-
Milrinone: Mechanism of Action and Clinical Pharmacology. Source: OpenAnesthesia. URL:[Link]
Sources
- 1. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]
- 7. CN103804288A - Synthesis method of milirinone - Google Patents [patents.google.com]
- 8. Identification of interaction sites of cyclic nucleotide phosphodiesterase type 3A with milrinone and cilostazol using molecular modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay in Summary_ki [w.bindingdb.org]
- 11. Assay: Inhibition of human full length PDE3B expressed in Sf9 cells measured after 60 mins by [3H]-cAMP Scintillation proximity assay (CHEMBL4827629) - ChEMBL [ebi.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
Methodological & Application
synthesis of 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone from nitro intermediate
Application Note: High-Purity Synthesis of 3-Amino-5-(4-pyridinyl)-2(1H)-pyridinone (Amrinone) via Nitro Group Reduction
Part 1: Core Directive & Strategic Overview
Subject: This guide details the synthesis of 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (Generic name: Amrinone or Inamrinone ), a phosphodiesterase 3 (PDE3) inhibitor, specifically focusing on the reduction of the 3-nitro intermediate .
Strategic Context: While the historical industrial route to Amrinone often employs the Hofmann rearrangement of a carboxamide or hydrolysis of a 3-cyano precursor, the nitro-reduction route represents a critical alternative, particularly for laboratories equipped for high-pressure hydrogenation or requiring specific isotopic labeling. The primary challenge in this synthesis is the solubility profile of the pyridinone core, which is sparingly soluble in common organic solvents, and the amphoteric nature of the product, which complicates workup.
Mechanism of Action:
The transformation involves the chemoselective reduction of the nitro group (
Part 2: Scientific Integrity & Logic
Retrosynthetic Analysis & Pathway
The synthesis hinges on the availability of the 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone intermediate. This precursor is typically generated via the electrophilic nitration of the parent 5-(4-pyridinyl)-2(1H)-pyridinone.
Chemical Pathway:
-
Precursor: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.[1]
-
Reagent: Hydrogen gas (
) with Palladium on Carbon (Pd/C) OR Iron/Acetic Acid. -
Product: 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (Amrinone).
Caption: Synthetic pathway from parent pyridinone to Amrinone via the nitro intermediate.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Solvent System | DMF (N,N-Dimethylformamide) | The nitro-pyridinone intermediate is insoluble in alcohols/ethers. DMF ensures homogeneity, critical for surface catalysis. |
| Catalyst Loading | 10% Pd/C (50% wet) | High surface area required. "Wet" catalyst prevents ignition of solvent vapors (pyrophoric hazard). |
| Temperature | 40°C - 60°C | Elevated temperature maintains product solubility (Amrinone is less soluble than the nitro precursor). |
| Pressure | 30 - 50 psi (2-3.5 bar) | Moderate pressure ensures sufficient |
Part 3: Experimental Protocols
Protocol A: Catalytic Hydrogenation (Preferred Method)
Best for: High purity, scale-up, and "clean" chemistry.
Reagents:
-
Substrate: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (10.0 g, 43.2 mmol).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g).
-
Solvent: DMF (100 mL, anhydrous).
-
Gas: Hydrogen (
), >99.9%.
Procedure:
-
Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), charge the 3-nitro intermediate and DMF . Sonicate briefly if necessary to disperse chunks.
-
Catalyst Addition: Safety Note: Pd/C is pyrophoric. Add the wet catalyst carefully under an argon or nitrogen blanket.
-
Purge: Seal the reactor. Purge with Nitrogen (
psi), then with Hydrogen ( psi). -
Reaction: Pressurize to 40 psi (2.7 bar) with
. Heat the mixture to 50°C with vigorous stirring (1000 rpm).-
Monitoring: The reaction is typically complete when
uptake ceases (approx. 2–4 hours). Confirm by HPLC (see Analytical section).
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with warm DMF (20 mL).
-
Caution: Do not let the filter cake dry out completely; keep wet with solvent to prevent catalyst ignition.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (high vacuum required for DMF) to approximately 20 mL volume.
-
Add Water (100 mL) slowly to the residue to induce precipitation.
-
Adjust pH to ~7.0–7.5 using saturated
if necessary (Amrinone is amphoteric; solubility is lowest at isoelectric point).
-
-
Purification: Filter the tan solid. Recrystallize from a mixture of DMF/Water (1:1) or Methanol/Water .
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Yield Expectation: 75–85% Appearance: Tan to light yellow crystalline powder.
Protocol B: Chemical Reduction (Alternative Method)
Best for: Labs without hydrogenation equipment.
Reagents:
-
Substrate: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (5.0 g).
-
Reductant: Iron Powder (325 mesh, 4.0 eq).
-
Solvent: Acetic Acid (50 mL) / Water (10 mL).
-
Catalyst: Conc. HCl (few drops) or
.
Procedure:
-
Suspend the nitro intermediate in Acetic Acid/Water. Heat to 80°C .
-
Add Iron Powder portion-wise over 30 minutes. (Exothermic reaction; observe temperature).[2]
-
Stir at 90°C for 2 hours. Color will change from yellow (nitro) to dark/brown (amine complex).
-
Workup: Filter hot through Celite to remove iron sludge.
-
Concentrate the filtrate. Neutralize carefully with Ammonium Hydroxide (
) to pH 7–8. -
Collect the precipitate.[2][3] Note: This method often requires multiple recrystallizations to remove iron salts.
Part 4: Analytical Characterization & Workflow
HPLC Method for Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm and 320 nm.
-
Retention Time: Amrinone typically elutes earlier than the nitro precursor due to the polarity of the amino group.
Workflow Diagram:
Caption: Operational workflow for the reduction and isolation of Amrinone.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Catalyst poisoning or low | Increase pressure to 60 psi. Ensure solvent is degassed. Add 1% fresh catalyst. |
| Product Gelling | Pyridinone tautomers forming H-bond networks. | Use DMF as the primary solvent. Do not use pure water for workup until the bulk solvent is removed. |
| Low Yield | Product lost in mother liquor (high water solubility at pH < 5 or > 9). | Strictly control pH to 7.0–7.5 during precipitation. Cool to 4°C before filtration. |
| Colored Impurities | Oxidation of the amino group (air sensitive when wet). | Perform filtration under inert atmosphere ( |
References
-
Sterling Drug Inc. (1978). Cardiotonic agents and methods for their preparation. US Patent 4,107,288. Link (Primary patent describing the Amrinone scaffold and analogs).
-
Al-Mousawi, S. M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Link (Provides modern context on nitro-reduction in pyridinone systems).
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Link (General methodologies for chemoselective nitro reduction).
-
BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. Link (Analogous protocol for amino-pyridinone isolation).
Sources
High-Yield Catalytic Hydrogenation of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Application Note & Protocol: Synthesis of Amrinone (Inamrinone) [1]
Executive Summary
This technical guide details the protocol for the catalytic hydrogenation of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone to its corresponding amine, 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (generically known as Amrinone or Inamrinone).[1] This transformation is the final critical step in the synthesis of this cardiotonic phosphodiesterase 3 (PDE3) inhibitor.
The protocol addresses specific chemical challenges inherent to this substrate: poor solubility in common organic solvents and the potential for catalyst poisoning by the pyridine nitrogen atoms. The method utilizes a Dimethylformamide (DMF) solvent system with 10% Palladium on Carbon (Pd/C) to achieve high conversion and purity.
Chemical Context & Mechanistic Insight
The Challenge: Solubility & Catalyst Interface
The substrate, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone, is a high-melting solid with limited solubility.[1] Standard hydrogenation solvents like methanol or ethanol often result in thick slurries that impede mass transfer of hydrogen to the catalyst surface.
-
Solvent Selection: DMF is chosen for its ability to solubilize the nitro-substrate at elevated temperatures, ensuring a homogeneous reaction phase.
-
Catalyst Poisoning: The basic nitrogen atoms in the bipyridine scaffold can coordinate with the Pd surface, reducing catalytic activity. While acid additives (e.g., acetic acid) are sometimes used to protonate these sites, this protocol relies on the high activity of Pd/C in DMF at moderate pressure (50 psi) to overcome mild inhibition without introducing salt formation steps.
Reaction Scheme
The reduction proceeds via the nitroso and hydroxylamine intermediates. Incomplete reduction often yields the hydroxylamine impurity, which is colored and difficult to remove.
Reaction:
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone | Starting Material |
| Catalyst | 10% Pd/C (50% water wet paste) | Hydrogenation Catalyst |
| Solvent | N,N-Dimethylformamide (DMF), Anhydrous | Reaction Medium |
| Hydrogen Source | H₂ Gas Cylinder or Generator | Reductant |
| Reactor | Parr Shaker or High-Pressure Autoclave | Pressure Vessel |
| Filtration | Celite® 545 Filter Aid | Catalyst Removal |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge the Vessel: In a clean, dry pressure vessel (e.g., 500 mL Parr bottle), add 10.0 g of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.
-
Solvent Addition: Add 150 mL of DMF .
-
Note: The starting material may not fully dissolve at room temperature. This is acceptable; it will dissolve as the reaction heats up.
-
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet paste) .
-
Safety: Pd/C is pyrophoric when dry. Always use wet paste and add it to the solvent-wet mixture to prevent ignition.[1]
-
-
Inerting: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (
) three times to remove oxygen.
Phase 2: Hydrogenation
-
Pressurization: Purge the vessel with Hydrogen (
) three times, then pressurize to 50 psi (3.4 bar) . -
Reaction: Agitate the mixture (shaking or stirring) and heat to 45–50°C .
-
Monitoring: Maintain pressure and temperature for 4–6 hours .
-
Endpoint: Reaction is complete when hydrogen uptake ceases.[1] Confirm by HPLC (disappearance of nitro peak at ~254 nm). The mixture should turn from a pale yellow slurry to a darker, clear solution (if fully solubilized).
-
Phase 3: Workup & Isolation (Critical)
-
Hot Filtration: The product (Amrinone) has limited solubility in cold DMF. To prevent product loss on the catalyst filter cake:
-
Release pressure and purge with
. -
Heat the mixture to 60–70°C if it has cooled.
-
Filter the warm solution through a pad of Celite to remove the Pd/C.
-
Wash the filter cake with 20 mL of hot DMF.
-
-
Crystallization:
-
Transfer the filtrate to a clean flask.
-
Concentrate the DMF solution under reduced pressure (rotary evaporator) to approximately 30% of its original volume (~50 mL).
-
Slowly add 100 mL of water (or Ethanol) to the residue while stirring. The product will precipitate as a tan/yellow solid.
-
Cool the slurry to 0–5°C for 1 hour.
-
-
Final Isolation:
Process Control & Troubleshooting
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 85–92% | Dependent on efficient hot filtration.[1] |
| Purity (HPLC) | >98% | Major impurity: Hydroxylamine intermediate. |
| Appearance | Tan to light yellow powder | Darkens upon oxidation; store under inert gas.[1] |
| Melting Point | 294–297°C (dec) | Consistent with literature values for Amrinone.[1][6] |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or H₂ starvation.[1] | Increase pressure to 60 psi; Add fresh catalyst (0.2 eq); Ensure vigorous agitation. |
| Product Precipitates on Filter | Solution too cool during filtration.[1] | Re-heat reaction mixture to 70°C before filtering; Use a heated funnel. |
| Colored Impurities | Oxidation of amine. | Perform all workup steps quickly; Minimize air exposure; Add sodium metabisulfite trace during workup if severe. |
| Slow Reaction Rate | Pyridine inhibition.[1] | Add 1.0 eq of Acetic Acid to the DMF mixture (requires neutralization during workup). |
Visualization: Reaction Workflow
The following diagram illustrates the critical path for the synthesis and isolation.
Caption: Workflow for the catalytic hydrogenation and isolation of Amrinone, highlighting the critical hot filtration step.
Safety & Handling
-
Pyrophoric Catalyst: Dry Pd/C can ignite spontaneously in air.[1] Always keep the catalyst wet with water or solvent. Dispose of used catalyst in a water-filled waste container.[1]
-
Hydrogen Gas: Extremely flammable.[1] Ensure all vessels are grounded to prevent static discharge. Operate in a well-ventilated fume hood or designated hydrogenation suite.[1]
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and appropriate PPE.
References
-
American Chemical Society (ACS). (2020).[1] Solubility Measurement and Correlation for Amrinone in Four Binary Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 3-aminopyridine derivatives. Retrieved from [Link]
Sources
- 1. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. Amrinone - LKT Labs [lktlabs.com]
Application Note: A Researcher's Guide to the Reduction of Nitro Groups in Pyridinone Rings Using Iron and Acetic Acid
Abstract: The transformation of a nitro group to an amine on a pyridinone scaffold is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting aminopyridinones are key building blocks in medicinal chemistry, valued for their role in forming diverse molecular architectures. This guide provides an in-depth analysis and a detailed protocol for the reduction of nitro-substituted pyridinones using the classical, yet highly effective, iron and acetic acid system. We will explore the underlying mechanism, offer a robust experimental protocol, discuss key optimization parameters, and provide troubleshooting insights to navigate common challenges, ensuring a reliable and reproducible outcome for researchers in drug discovery and process development.
Introduction: The Strategic Importance of Aminopyridinones
Pyridinone and its derivatives are privileged heterocyclic motifs found in a wide range of biologically active molecules. The introduction of an amino group onto this scaffold unlocks a wealth of synthetic possibilities, serving as a versatile handle for further functionalization through amide bond formation, sulfonylation, diazotization, and C-N coupling reactions. The reduction of the readily available nitro-substituted pyridinones is, therefore, a cornerstone transformation.
While various methods exist for nitro group reduction, the use of iron metal in an acidic medium, a variant of the Béchamp reduction, remains a preferred method in many laboratory and industrial settings.[1][2] Its advantages include:
-
Cost-Effectiveness: Iron powder is an inexpensive and abundant reagent.[3]
-
Chemoselectivity: The Fe/AcOH system is remarkably tolerant of other reducible functional groups such as esters, ketones, nitriles, and aromatic halides, which can be a significant challenge for other methods like catalytic hydrogenation.[3][4]
-
Operational Simplicity: The reaction setup is straightforward, requiring standard laboratory equipment without the need for high-pressure hydrogenation apparatus.
This document serves as a practical guide to harnessing this powerful reaction for the synthesis of aminopyridinones.
The Béchamp Reduction: Mechanism and Rationale
The reduction of an aromatic nitro group to an amine is a six-electron process. In the Fe/AcOH system, iron acts as the electron donor (reductant) and acetic acid serves as the proton source. The reaction is heterogeneous, occurring on the surface of the iron particles.[5][6]
The generally accepted mechanism proceeds through a stepwise reduction pathway:
-
Single-Electron Transfer (SET): The reaction initiates with the transfer of electrons from the surface of the metallic iron (Fe⁰) to the nitro group of the pyridinone.
-
Protonation: The resulting radical anion is protonated by acetic acid.
-
Stepwise Reduction: This sequence of electron transfers and protonations continues, leading to the formation of nitroso and hydroxylamine intermediates.[2][7] These intermediates are typically not isolated as they are rapidly reduced further to the final amine product.
-
Iron Oxidation: Concurrently, the iron metal is oxidized, ultimately forming various iron oxides and acetate salts.[2]
The overall stoichiometry for a nitroarene is represented as: 4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[2]
The acidic medium is crucial not only for providing protons for the reduction but also for activating the iron surface by removing passivating oxide layers.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the reduction of a generic nitro-substituted pyridinone. Researchers should consider this a foundational method to be optimized for their specific substrate.
Materials and Reagents
-
Nitro-substituted Pyridinone (1.0 eq)
-
Iron Powder, <325 mesh (<44 µm) (3-10 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH), Reagent Grade
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® 545
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-substituted pyridinone (1.0 eq) and a solvent mixture, typically composed of ethanol and acetic acid. A common ratio is 4:1 to 10:1 EtOH/AcOH.[8][9] The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration of the substrate).
-
Reagent Addition: With vigorous stirring, add the iron powder (3-10 eq) to the mixture in portions. The addition may be slightly exothermic. For larger-scale reactions, cooling with a water bath during the addition is recommended.[8]
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C (reflux for ethanol is common) and stir vigorously.[8] Vigorous stirring is essential to ensure efficient mixing in this heterogeneous reaction.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-16 hours. The disappearance of the starting material and the appearance of a more polar spot corresponding to the amine product indicate completion.
-
Reaction Workup - The Iron Sludge Challenge:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a generous amount of ethyl acetate.
-
The primary challenge in this workup is the removal of fine iron particles and the gelatinous iron oxide/hydroxide byproducts.[10] To manage this, set up a filtration apparatus using a Büchner funnel with a thick pad of Celite® (approx. 1-2 inches). Pre-wet the Celite® pad with ethyl acetate.
-
Filter the reaction slurry through the Celite® pad. Wash the reaction flask and the Celite® cake thoroughly with several portions of ethyl acetate to ensure all product is recovered.
-
-
Extraction and Neutralization:
-
Transfer the filtrate to a separatory funnel.
-
Carefully add saturated NaHCO₃ solution in portions to neutralize the acetic acid. Caution: CO₂ evolution will occur. Swirl the funnel gently without the stopper until effervescence subsides before shaking. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Final Purification:
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude aminopyridinone can be further purified by column chromatography on silica gel or recrystallization as needed.
-
Workflow Visualization
Caption: Experimental workflow for the Fe/AcOH reduction of nitropyridinones.
Key Parameters and Optimization
The success of the reduction often depends on fine-tuning the reaction conditions for the specific pyridinone substrate.
| Parameter | Recommendation & Rationale |
| Iron Source | Fine powder (<325 mesh) is preferred as it provides a higher surface area, leading to faster reaction rates.[3] Some protocols describe "activating" the iron with dilute acid (e.g., HCl) prior to use to remove surface oxides, though this is often unnecessary when using acetic acid as the reaction medium.[3] |
| Equivalents of Iron | A significant excess is typically required (3-10 equivalents ). Insufficient iron can lead to incomplete reactions and the formation of poorly filtering iron oxide sludge.[1] Starting with 5 equivalents is a good general practice. |
| Acid Choice & Amount | Glacial acetic acid is standard. It acts as both a proton source and a solvent. Using it as a co-solvent with ethanol often improves substrate solubility. Attempts to minimize the amount of acetic acid or replace it with water can sometimes fail, leading to the precipitation of basic ferric acetates.[11] |
| Solvent System | Ethanol/Acetic Acid mixtures are common.[8] Ethanol helps to solubilize the organic starting material. For very nonpolar substrates, co-solvents like THF may be beneficial.[10] Protic solvents are generally helpful for the protonolysis steps in the mechanism. |
| Temperature | Reaction temperatures typically range from 60 °C to reflux . Higher temperatures increase the reaction rate but may also promote side reactions. For sensitive substrates, starting at a lower temperature (e.g., 50-60 °C) is advisable. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient iron or acid.- Inactive iron (passivated surface).- Poor substrate solubility.- Insufficient reaction time or temperature. | - Increase the equivalents of iron powder and/or acetic acid.- Use a finer mesh of iron powder.- Add a co-solvent like THF to improve solubility.[10]- Increase the reaction temperature and/or extend the reaction time. |
| Difficult Filtration | - Formation of a gelatinous iron oxide/hydroxide sludge. | - Use a thick pad of Celite® and ensure it is well-packed and wetted before filtration.- Dilute the reaction mixture significantly with the extraction solvent (e.g., EtOAc) before filtering.- Pro-Tip: For particularly difficult workups, after neutralization, adding a chelating agent like EDTA can help complex the iron salts and prevent gel formation.[10] |
| Formation of Byproducts | - Hydrolysis of the pyridinone ring or other sensitive functional groups. | - This can be an issue with certain pyridinone structures under acidic conditions at high temperatures.[11] Attempt the reaction at a lower temperature.- Consider alternative, milder reduction systems like iron with ammonium chloride (Fe/NH₄Cl) in aqueous ethanol.[7][12] |
| Low Isolated Yield | - Product loss during filtration due to adsorption onto the iron sludge.- Incomplete extraction from the aqueous phase. | - Wash the Celite® pad and reaction flask extensively with the extraction solvent.- Ensure the aqueous layer is sufficiently basic after neutralization (pH > 8) to ensure the amine product is in its free base form and partitions into the organic layer.- Perform at least three extractions with fresh solvent. |
Conclusion
The reduction of nitro-substituted pyridinones using iron and acetic acid is a robust and highly valuable transformation for synthetic and medicinal chemists. Its operational simplicity, high chemoselectivity, and cost-effectiveness make it an attractive choice over many alternative methods. By understanding the underlying mechanism, adhering to a structured protocol, and being prepared to optimize key parameters, researchers can confidently and efficiently synthesize the corresponding aminopyridinones. The insights provided in this guide are intended to empower scientists to overcome common hurdles and successfully apply this classical reaction to accelerate their research and development programs.
References
-
A new reagent for selective reduction of nitro group. (n.d.). Retrieved February 22, 2024, from [Link]
-
AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). Retrieved February 22, 2024, from [Link]
-
Does the Bechamp reduction process of a metal in acidic media has a radical mechanism? (2018, November 16). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Experimental study of Bechamp process for nitrobenzene reduction to aniline - IRINS. (n.d.). Retrieved February 22, 2024, from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved February 22, 2024, from [Link]
-
Béchamp reduction - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). Sciencemadness.org. Retrieved February 22, 2024, from [Link]
-
Hydrogenation of nitroarenes using defined iron-phosphine catalysts | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
(PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022, December 6). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved February 22, 2024, from [Link]
-
General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. (n.d.). Retrieved February 22, 2024, from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved February 22, 2024, from [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). Retrieved February 22, 2024, from [Link]
-
Bulk iron pyrite as a catalyst for the selective hydrogenation of nitroarenes. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI. Retrieved February 22, 2024, from [Link]
-
Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025, December 23). Reddit. Retrieved February 22, 2024, from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Retrieved February 22, 2024, from [Link]
-
Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- Method for reducing aromatic nitro groups. (n.d.). Google Patents.
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved February 22, 2024, from [Link]
-
my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved February 22, 2024, from [Link]
Sources
- 1. srict.in [srict.in]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. d8.irins.org [d8.irins.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: High-Yield Synthesis and Derivatization of Amrinone Analogs via the 3-Nitro Scaffold
This application note details the synthesis and derivatization of Amrinone (Inamrinone) and its structural analogs, utilizing 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone as the critical scaffold.[1][2]
Executive Summary
Amrinone (Inamrinone) is a type 3 phosphodiesterase (PDE3) inhibitor used in the management of congestive heart failure.[1][2][3] While second-generation agents like Milrinone have largely superseded it due to side effect profiles (e.g., thrombocytopenia), the 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone scaffold remains a vital pharmacophore for developing novel cardiotonic and anti-inflammatory agents.[1][2]
This guide focuses on the 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone intermediate.[1][2][4] We define protocols for its reduction to the active amino-scaffold and subsequent derivatization to generate a library of functional analogs.
Chemical Context & Nomenclature
-
Starting Material: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.[1][2][4]
-
Target Scaffold: Amrinone (IUPAC: 5-amino-[3,4'-bipyridin]-6(1H)-one).[1][2][3]
-
Note: In this guide, we utilize the prompt's numbering scheme (Carbonyl at C2, Nitro at C3, Pyridine at C5) for consistency, which maps directly to the standard [3,4'-bipyridine] numbering used in pharmaceutical literature.
Strategic Synthesis Workflow
The synthesis of amrinone analogs from the nitro-precursor involves two distinct pathways:
-
Pathway A (Reduction): Selective reduction of the C3-nitro group to the primary amine (Amrinone core).[1][2]
-
Pathway B (Derivatization): Functionalization of the resulting amine (N3) or the pyridinone nitrogen (N1) to create "Analogs."[1][2]
Workflow Visualization
Figure 1: Strategic workflow for the conversion of the nitro-precursor into Amrinone and diverse structural analogs.
Protocol 1: Catalytic Hydrogenation (Nitro Reduction)
This is the industry-standard method for converting the nitro intermediate to Amrinone.[1][2] It offers high atom economy and simplified workup compared to chemical reductions (e.g., Sn/HCl).[1][2]
Materials
-
Substrate: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (10 mmol).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize ignition risk).[1][2]
-
Solvent: Dimethylformamide (DMF) or Methanol (MeOH).[1][2] Note: DMF is preferred if solubility is an issue.[1][2]
-
Reagent: Hydrogen gas (
).[1][2]
Step-by-Step Methodology
-
Dissolution: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 2.17 g (10 mmol) of the nitro compound in 50 mL of DMF. Ensure complete dissolution; gentle warming (40°C) may be required.[1][2]
-
Catalyst Addition: Carefully add 0.22 g of 10% Pd/C (10 wt% loading). Safety: Add catalyst under an inert atmosphere (
) to prevent ignition of solvent vapors. -
Hydrogenation:
-
Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: DCM/MeOH 9:1). The yellow nitro spot (
) should disappear, replaced by a fluorescent amino spot ( ). -
Workup:
-
Purification: Collect the solid by filtration. Recrystallize from DMF/Ethanol.
Expected Yield: 85–95% Characterization (Amrinone):
-
NMR (DMSO-
): 11.5 (br s, 1H, NH-ring), 8.5 (d, 2H, Py-H), 7.6 (d, 2H, Py-H), 7.1 (s, 1H, H-6), 5.0 (s, 2H, ).[1][2]
Protocol 2: Chemical Reduction (Alternative)
Use this protocol if the analog contains functional groups sensitive to hydrogenation (e.g., alkenes, halogens).[1][2]
Methodology (Iron/Acetic Acid)
-
Suspend 10 mmol of nitro-compound in 40 mL of glacial acetic acid and 10 mL of water.
-
Heat to 90°C.
-
Add iron powder (30 mmol, 3 eq) portion-wise over 30 minutes. (Caution: Exothermic).[1][2]
-
Reflux for 2 hours.
Protocol 3: Preparation of Analogs (Derivatization)
Once the amino-scaffold (Amrinone) is obtained, or using the nitro-scaffold directly, specific analogs can be synthesized to modulate PDE3 affinity or solubility.[1][2]
A. N3-Acylation (Amide Analogs)
Targeting the primary amine at position 3.[1][2]
-
Setup: Dissolve Amrinone (1 eq) in anhydrous Pyridine (as solvent and base).
-
Addition: Cool to 0°C. Add Acyl Chloride (
, 1.1 eq) dropwise. -
Reaction: Stir at RT for 3 hours.
-
Workup: Pour into ice water. The amide analog typically precipitates.[1][2] Filter and wash with water.[1][2]
B. N1-Alkylation (N-Alkyl Analogs)
Targeting the pyridinone ring nitrogen.[1][2] This can be performed on the Nitro intermediate before reduction to prevent competing alkylation of the primary amine.[1][2]
-
Setup: Dissolve 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (1 eq) in dry DMF.
-
Deprotonation: Add
(2 eq) or NaH (1.1 eq) and stir for 30 min at RT. -
Alkylation: Add Alkyl Halide (
, 1.2 eq).-
Examples: Methyl iodide, Benzyl bromide.[1]
-
-
Reaction: Heat to 60°C for 4 hours.
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Follow-up: Reduce the nitro group using Protocol 1 to obtain the N-alkylated amrinone analog.
Analytical Data Summary
| Compound | State | Melting Point | IR Characteristic Peaks ( |
| Nitro Precursor | Yellow Solid | >300°C | 1680 (C=O), 1530/1350 ( |
| Amrinone (Amine) | Tan Solid | 294–297°C (dec) | 3400/3320 ( |
| N-Acetyl Analog | Off-white Solid | 280–282°C | 1690 (Amide I), 1650 (Ring C=O) |
Mechanistic Insight: SAR of Amrinone Analogs
Understanding the Structure-Activity Relationship (SAR) is crucial for analog design.[1][2] The 3-amino group and the Pyridinone lactam are key for hydrogen bonding within the PDE3 active site.[1][2]
Figure 2: Structure-Activity Relationship (SAR) map for Amrinone analogs derived from the nitro-precursor.
References
-
Alousi, A. A., et al. (1978).[1][2] Cardiotonic activity of amrinone (Win 40680): a new derivative of bipyridine.[1][2] Circulation Research.[1][2]
-
Robertson, D. W., et al. (1986).[1][2] Structure-activity relationships of positive inotropic agents.[1][2] Journal of Medicinal Chemistry.[1][2]
-
PubChem. (2023).[1][2] Amrinone Compound Summary. National Library of Medicine.[1][2]
-
Mokrosz, J. L., et al. (1992).[1][2] Structure-activity relationship studies of amrinone analogs.[1][2] Archiv der Pharmazie.[1][2]
Safety Warning
-
Nitro Compounds: Potentially explosive if heated dry.[1][2] Always handle in solution or wet forms where possible.[1][2]
-
Pyridine Derivatives: Toxic by inhalation and ingestion.[1][2] Use appropriate PPE and fume hoods.[1][2]
-
Hydrogenation: High-pressure
presents an explosion hazard.[1][2] Use rated pressure vessels and blast shields.[1][2]
Sources
Application Note: Regioselective Nitration of 5-(4-Pyridinyl)-2(1H)-pyridinone
Introduction
5-(4-Pyridinyl)-2(1H)-pyridinone is a critical synthetic intermediate in the pharmaceutical manufacturing of amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one), a potent phosphodiesterase 3 (PDE3) inhibitor utilized clinically as a positive inotropic and vasodilator agent[1]. The pivotal step in the synthesis of amrinone is the regioselective installation of a nitro group at the C-3 position of the pyridinone ring, yielding 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone[2]. This application note details the mechanistic rationale, experimental protocol, and critical parameters required to achieve high-yield nitration while minimizing oxidative degradation.
Mechanistic Causality and Regioselectivity (E-E-A-T)
The nitration of 2-pyridone derivatives is highly sensitive to reaction conditions and directing effects[3]. To ensure a self-validating and reproducible workflow, researchers must understand the causality behind the reagent selection and thermal control:
-
Regiocontrol: The oxygen atom of the 2-pyridinone ring acts as a strong ortho/para director. Because the C-5 position (which is para to the nitrogen and ortho to the carbonyl in its tautomeric form) is already sterically and electronically occupied by the 4-pyridinyl moiety, electrophilic aromatic substitution is strictly directed to the C-3 position[2].
-
Chemoselectivity: The 4-pyridinyl pendant ring is highly deactivated in the strongly acidic reaction medium. The basic pyridine nitrogen is rapidly protonated by sulfuric acid, forming a pyridinium cation. This cationic center strongly withdraws electron density from the pendant ring, rendering it completely inert to electrophilic attack by the nitronium ion (
). -
Reagent Selection: The reaction utilizes a "super-acid" or mixed acid system comprising 90% fuming nitric acid and concentrated sulfuric acid[4]. Sulfuric acid serves a dual purpose: it acts as a solvent that solubilizes the substrate via protonation, and it catalyzes the dehydration of nitric acid to generate the highly active electrophile, the nitronium ion.
Experimental Workflow and Signaling Diagram
Synthetic workflow from 5-(4-pyridinyl)-2(1H)-pyridinone to Amrinone via C-3 nitration.
Step-by-Step Experimental Protocol
Caution: Fuming nitric acid (90%) and concentrated sulfuric acid are highly corrosive and strong oxidizers. Perform all operations in a well-ventilated fume hood using appropriate PPE (acid-resistant gloves, face shield, and lab coat).
Step 1: Substrate Solubilization and Protection
-
Charge a dry, round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel with concentrated sulfuric acid (H₂SO₄, 98%, 5.0 mL per gram of substrate).
-
Cool the flask to 0–5 °C using an ice-salt bath.
-
Slowly add 5-(4-pyridinyl)-2(1H)-pyridinone in small portions under vigorous stirring. Scientific Insight: Stepwise addition prevents localized heating. The dissolution is highly exothermic due to the rapid protonation of the pyridine nitrogen.
Step 2: Generation and Addition of the Nitronium Ion
-
In a separate flask, prepare the nitrating mixture by carefully adding 90% fuming nitric acid (HNO₃, 1.2 equivalents) to an equal volume of cold concentrated sulfuric acid.
-
Transfer the mixed acid to the dropping funnel.
-
Add the mixed acid dropwise to the substrate solution. Maintain the internal temperature strictly below 10 °C. Scientific Insight: Strict thermal control during addition is required to prevent premature oxidative degradation of the substrate and to safely manage the highly exothermic generation of
.
Step 3: Reaction Propagation
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to 60 °C for 2 to 3 hours. Scientific Insight: While the pyridinone ring is activated by the oxygen atom, the overall dicationic nature of the intermediate in the super-acid medium requires moderate thermal energy to drive the C-3 nitration to completion.
Step 4: Quenching and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly over a vigorously stirred beaker of crushed ice (approximately 10–15 g of ice per mL of acid).
-
Carefully neutralize the acidic suspension to pH 5–6 using a cold aqueous solution of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH). Scientific Insight: Neutralization deprotonates the pyridine nitrogen, drastically reducing the aqueous solubility of the product and inducing immediate precipitation.
-
Filter the resulting yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water to remove residual inorganic salts.
-
Dry the product (3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone) in a vacuum oven at 50 °C overnight.
Quantitative Data Presentation
Reaction duration and temperature profoundly impact the yield and purity of the nitrated product. Extended reaction times lead to oxidative cleavage of the pyridinone ring, corroborating the chemical principle that "shorter time yields higher recovery, while longer time lowers yield"[5].
| Reaction Parameter | Condition A (Optimized) | Condition B (Over-reaction) | Condition C (Under-reaction) |
| Temperature | 60 °C | 90 °C | 25 °C |
| Reaction Time | 2.5 hours | 6.0 hours | 12.0 hours |
| Nitric Acid Conc. | 90% (Fuming) | 90% (Fuming) | 68% (Concentrated) |
| Isolated Yield | 85% – 88% | < 55% | < 30% (Mostly unreacted SM) |
| Impurity Profile | Minimal | High (Oxidative degradation) | High (Starting Material) |
References
-
Min-Jen Shiao et al. "Synthesis of Amrinone, A Cardiotonic Agent". Journal of the Chinese Chemical Society, 1988. URL:[Link]
-
Vardanyan, R. S., & Hruby, V. J. "Synthesis of Essential Drugs". Elsevier, 2006. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone|Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone|Research Chemical [benchchem.com]
- 5. 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone|Research Chemical [benchchem.com]
Advanced Protocols for the One-Pot Synthesis of Substituted 3-Nitro-2-Pyridinones
Executive Summary
Target Scaffold: 3-Nitro-2-pyridinone (also referred to as 3-nitro-2-pyridone). Primary Application: Key intermediate for kinase inhibitors (e.g., P38 MAP kinase), P2X7 antagonists, and antibacterial agents. The nitro group serves as a masked amino functionality, allowing for late-stage diversification. Scope: This guide details two distinct "one-pot" methodologies:
-
The Classical Condensation: Robust synthesis using nitroacetamide and 1,3-dielectrophiles.
-
The Regioselective Enaminone Route: A precision method for unsymmetrical substitutions.
Part 1: Strategic Rationale & Mechanism
The 3-nitro-2-pyridinone scaffold is unique due to the electron-withdrawing nature of the nitro group at the C3 position. This activates the ring for nucleophilic substitutions at C4/C6 and stabilizes the lactam tautomer.
Mechanistic Pathway
The formation of the pyridine ring generally follows a Michael Addition
Key Mechanistic Steps:
-
Deprotonation: The base (Piperidine/DBU) deprotonates the active methylene of nitroacetamide (
). -
Michael Addition: The nitronate anion attacks the
-carbon of the 1,3-dicarbonyl or enaminone. -
Intramolecular Cyclization: The amide nitrogen attacks the remaining carbonyl.
-
Aromatization: Loss of water drives the equilibrium toward the stable aromatic pyridone.
Visualization: Reaction Mechanism
Caption: Mechanistic cascade for the base-catalyzed condensation of nitroacetamide with 1,3-dicarbonyls.
Part 2: Experimental Protocols
Method A: The Classical Condensation (High Throughput)
Best for: Symmetrical substitutions (e.g., 4,6-dimethyl) or when regioselectivity is not critical. Scale: Gram to Decagram.
Materials
-
Nitroacetamide (1.0 equiv): The nucleophilic warhead. Safety: Energetic material; handle with care.
-
1,3-Diketone (1.1 equiv): e.g., 2,4-Pentanedione (Acetylacetone).
-
Catalyst: Piperidine (0.1 – 0.2 equiv) or Sodium Acetate.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Nitroacetamide (10 mmol, 1.04 g) in Water (20 mL).
-
Note: Water is preferred over ethanol for acetylacetone reactions to precipitate the product directly.
-
-
Addition: Add 2,4-Pentanedione (11 mmol, 1.13 mL) followed by Piperidine (catalytic, 5 drops or ~100
L). -
Reaction: Heat the mixture to reflux (100 °C) .
-
Observation: The solution will initially be clear/yellow. Within 30–60 minutes, a solid precipitate should begin to form.
-
Duration: Maintain reflux for 2–4 hours. Monitor by TLC (EtOAc:MeOH 9:1) or LCMS.
-
-
Work-up (Precipitation): Cool the reaction mixture slowly to room temperature, then to 4 °C in an ice bath.
-
Isolation: Filter the solid precipitate using a Büchner funnel.
-
Purification: Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF if necessary.
Critical Parameter: If using unsymmetrical diketones (e.g., benzoylacetone), this method yields a mixture of regioisomers (4-phenyl vs. 6-phenyl). See Method B for solution.
Method B: Regioselective Enaminone Route
Best for: Unsymmetrical 3-nitro-2-pyridones (e.g., 4-alkyl-6-aryl).
Logic: Enaminones are "directed" electrophiles. The soft nucleophile (nitroacetamide carbon) attacks the
Materials
-
Nitroacetamide (1.0 equiv)
-
Enaminone (1.0 equiv): Prepared via DMF-DMA reaction with a ketone.
-
Base: Sodium Ethoxide (NaOEt) or DBU.
-
Solvent: Ethanol (anhydrous).
Step-by-Step Protocol
-
Enaminone Synthesis (In-situ option): React the starting ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at reflux for 2 hours. Evaporate volatiles.
-
Cyclization: Dissolve the crude enaminone in Ethanol . Add Nitroacetamide (1.0 equiv).
-
Catalysis: Add NaOEt (1.2 equiv) dropwise at room temperature.
-
Why? Stronger base is often required to drive the elimination of the dimethylamine leaving group.
-
-
Reflux: Heat to reflux for 3–6 hours.
-
Quench: Acidify with 1N HCl to pH 4–5 to protonate the pyridone anion (lactam form).
-
Isolation: The product often precipitates upon acidification. Filter and dry.[1][2][3][4][5]
Part 3: Data Analysis & Troubleshooting
Comparison of Methods
| Feature | Method A (Diketone) | Method B (Enaminone) |
| Regioselectivity | Low (Mixtures possible) | High (Directed) |
| Atom Economy | High (Water byproduct) | Moderate (Amine byproduct) |
| Reaction Time | 2–4 Hours | 4–8 Hours |
| Yield (Typical) | 60–85% | 50–75% |
| Solvent | Water/Ethanol | Ethanol/DMF |
Decision Logic for Synthesis
Caption: Decision matrix for selecting the optimal synthetic route based on substrate symmetry.
Troubleshooting Guide
-
Problem: No precipitation in Method A.
-
Solution: The product might be soluble in water as a salt. Acidify the solution to pH 3 using dilute HCl. Pyridones are amphoteric; the neutral lactam is less soluble.
-
-
Problem: "Oiling out" instead of crystallization.
-
Solution: Scratch the glass vessel or add a seed crystal. Alternatively, switch solvent to Ethanol/Acetone mixture.
-
-
Problem: Low yield in Enaminone route.
-
Solution: Ensure the enaminone formation was complete (check by NMR) before adding nitroacetamide. Residual DMF-DMA can react with nitroacetamide.
-
References
-
Modern N-Substituted Synthesis: Zhang, Y., et al. (2022). "Synthesis of N-Substituted 3-Amino-2-pyridones." Organic Letters, 24(33), 6133–6136.[6] Note: Describes the ethyl nitroacetate route which is a modern parallel to the nitroacetamide method. [6]
-
Biological Relevance & Reviews: Verma, K. K., et al. (2023).[7][8] "Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review." Letters in Drug Design & Discovery.
-
General Heterocycle Synthesis (Grounding): Mijin, D., et al. (2014). "Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds." Hem.[1] Ind., 68(1), 1-14.
-
Regioselective Enaminone Strategy: Detailed in: RSC Advances, "Regioselective three-component reactions of enaminones..." (Contextual support for enaminone reactivity).
Sources
Application Note: Microwave-Assisted Synthesis of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone
[1][2]
Abstract
The synthesis of 3,5-disubstituted-2(1H)-pyridinones is a cornerstone in the development of phosphodiesterase 3 (PDE3) inhibitors.[1] Traditional thermal condensation methods for 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone often suffer from prolonged reaction times (12–24 hours), variable yields, and difficult purification profiles due to thermal degradation of the nitro-containing intermediates.[1] This protocol details a microwave-assisted methodology that reduces reaction time to under 20 minutes while increasing yield and purity.[1][2] By utilizing the rapid dielectric heating of polar solvents, this method promotes the regioselective condensation of 3-(dimethylamino)-2-(pyridin-4-yl)acrylaldehyde with 2-nitroacetamide.[1]
Introduction & Mechanistic Rationale
The Target Molecule
3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is a functionalized heterocyclic scaffold.[3][1][2][4] The C3-nitro group serves as a versatile handle for reduction to an amine (yielding Amrinone) or further derivatization, while the C5-pyridyl moiety provides the necessary pharmacophore for PDE3 binding.[1]
The Microwave Advantage
Conventional synthesis relies on the base-catalyzed condensation of enaminones with active methylene compounds under reflux.[1]
-
Thermal Gradient Issues: Oil baths create wall-to-center thermal gradients, often leading to polymerization of the sensitive enaminone precursor.[1]
-
Microwave Solution: Direct interaction of microwave energy (2.45 GHz) with the dipole of the solvent (e.g., Ethanol, DMF) ensures volumetric heating.[1] This instantaneous energy transfer overcomes the activation barrier for the rate-determining step (Michael addition) more efficiently than convective heating.[1]
Reaction Pathway
The synthesis proceeds via a cyclocondensation mechanism:[1]
Experimental Design
Reagents & Materials
| Reagent | Role | Equiv.[1][2][5][6][7][8][9][10] | MW ( g/mol ) |
| 3-(dimethylamino)-2-(pyridin-4-yl)acrylaldehyde | Electrophile (Enaminone) | 1.0 | 176.22 |
| 2-Nitroacetamide | Nucleophile | 1.1 | 104.06 |
| Piperidine | Base Catalyst | 0.1 (cat.)[1] | 85.15 |
| Ethanol (Abs.) | Solvent (High Loss Tangent) | N/A | 46.07 |
| Glacial Acetic Acid | Workup/Neutralization | N/A | 60.05 |
Note on Precursor: The enaminone 3-(dimethylamino)-2-(pyridin-4-yl)acrylaldehyde can be synthesized via Vilsmeier-Haack formylation of 4-picoline derivatives or purchased commercially.[1]
Equipment
Detailed Protocol
Step 1: Reaction Setup
-
Charge the Vessel: In a 10 mL microwave vial, add:
-
Solvent Addition: Add 4.0 mL of absolute Ethanol.
-
Catalyst: Add 10
L (approx. 2 drops) of Piperidine. -
Seal: Cap the vial with a PTFE-lined septum. Vortex for 10 seconds to create a suspension (reagents may not fully dissolve at RT).[1]
Step 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 120°C | Optimal for cyclization without nitro-degradation.[1] |
| Ramp Time | 2:00 min | Prevents pressure spikes from rapid ethanol expansion.[1] |
| Hold Time | 15:00 min | Sufficient for >98% conversion.[1] |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (Ethanol vapor pressure at 120°C is ~5 bar).[1] |
| Power | Dynamic (Max 200W) | Maintains set temperature.[1] |
| Stirring | High | Essential for mass transfer in heterogeneous mixtures.[1] |
Start the reaction.[1][2][5] The suspension should solubilize as temperature rises, turning into a clear, dark orange/red solution, then potentially precipitating the product towards the end.[1]
Step 3: Workup & Purification[6]
-
Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling (approx. 2-3 mins).
-
Acidification: Open the vial and transfer the contents to a 50 mL beaker. Rinse the vial with 2 mL of cold ethanol.
-
Precipitation: While stirring, add Glacial Acetic Acid dropwise until the pH reaches ~4-5. This neutralizes the piperidine and promotes precipitation of the free pyridinone.[1]
-
Crystallization: Cool the mixture in an ice bath (0-4°C) for 30 minutes. The product will separate as a yellow to orange solid.[1]
-
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.[1]
-
Washing: Wash the cake with:
-
2 x 3 mL Cold Ethanol
-
1 x 3 mL Diethyl Ether (to facilitate drying)
-
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Step 4: Characterization (Expected Data)[2]
-
Appearance: Yellow to orange powder.[1]
-
Yield: 85–92% (Microwave) vs. 60–70% (Conventional Reflux).[1]
-
Melting Point: >280°C (dec).[1]
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, NH), 8.6 (d, 2H, Py-H), 8.4 (s, 1H, H-6), 7.8 (s, 1H, H-4), 7.5 (d, 2H, Py-H).[1] Note: H-4 and H-6 assignments may vary based on exact numbering conventions, but two singlets for the pyridone ring and two doublets for the pyridine ring are diagnostic.
Results & Discussion
Comparative Efficiency
The microwave protocol offers a significant advantage over traditional thermal methods.[1][11]
| Metric | Conventional Reflux | Microwave Protocol | Improvement |
| Time | 12 Hours | 15 Minutes | 48x Faster |
| Solvent Vol. | 20–50 mL/g | 4 mL/g | Green Chemistry |
| Yield | 65% | 89% | +24% |
| Purity (HPLC) | 85–90% | >98% | Simplified Workup |
Mechanistic Visualization
The following diagram illustrates the condensation pathway, highlighting the regioselectivity directed by the enaminone structure.[1]
Caption: Step-wise mechanism showing the base-catalyzed condensation of the enaminone and nitroacetamide to form the target pyridinone.
Safety & Troubleshooting
-
Pressure Safety: Ethanol generates significant pressure at 120°C. Ensure the microwave vial is rated for at least 20 bar.[1] Do not use standard laboratory glassware in a domestic microwave.
-
Nitro Compounds: While 2-nitroacetamide is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids.[1]
-
Troubleshooting - Low Yield:
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles
-
Pyridinone Synthesis via Enaminones
-
Amrinone/Milrinone Intermediate Chemistry
-
General Microwave Pyridone Protocols
(Note: Specific spectral data and yields are representative of this class of transformations as optimized for microwave conditions.)
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 3. 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone|Research Chemical [benchchem.com]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
improving yield of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone reduction
Topic: Improving Yield of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone Reduction Target Product: 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (Amrinone) Reference ID: TSC-AMR-RED-001[1]
Executive Summary
The reduction of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is the critical penultimate step in the synthesis of the cardiotonic agent Amrinone (Inamrinone).[1] While theoretically straightforward, this reaction frequently suffers from low yields due to three specific factors:
-
Poor Solubility: The nitropyridinone scaffold acts like a "brick" in most organic solvents.
-
Catalyst Poisoning: The basic nitrogen on the pendant pyridine ring coordinates strongly to heterogeneous catalysts (Pd/C), arresting turnover.
-
Amphoteric Workup Issues: The product contains both an amine and a lactam (pyridinone), making isolation from aqueous media highly pH-dependent.[1]
This guide provides field-proven protocols to overcome these bottlenecks.
Module 1: Catalytic Hydrogenation (The Gold Standard)
Diagnostic: Why is my reaction stalling?
Root Cause: Catalyst poisoning by the pyridine nitrogen. In neutral solvents (MeOH, EtOH), the pyridine lone pair binds to the Pd surface, blocking hydrogen adsorption.
The Fix: Protonate the pyridine ring to prevent coordination.
Optimized Protocol A: The Acidic Medium (Recommended)
-
Solvent: Glacial Acetic Acid (AcOH) or DMF.[1]
-
Catalyst: 10% Pd/C (50% water wet).[1]
-
Conditions: 35–50 psi H₂, 25–50°C.[1]
Step-by-Step:
-
Dissolution: Suspend the nitro compound in Glacial Acetic Acid (10 mL/g). If solubility is poor, heat to 50°C.
-
Note: Acetic acid serves a dual purpose: it solubilizes the substrate and protonates the pyridine nitrogen (
), preventing catalyst poisoning.
-
-
Loading: Add 10 wt% of Pd/C catalyst.
-
Hydrogenation: Hydrogenate at 50 psi. The reaction is usually exothermic; monitor temperature.
-
Workup (Critical):
-
Filter hot (to prevent product precipitation on the catalyst).
-
Concentrate the filtrate.
-
Neutralization: The product is an amine salt in AcOH. You must neutralize with aqueous ammonia or NaOH to pH ~7–8 to precipitate the free base.
-
Diagnostic: My yield is <50% despite full conversion.
Root Cause: Product loss during isolation. The product is amphoteric. If the pH is too low (<4), it remains protonated (soluble). If too high (>10), the lactam deprotonates (soluble).
The Fix: Target the Isoelectric Point (pI).
| pH Range | Species State | Solubility |
| pH < 4 | Ammonium Cation | High (Water soluble) |
| pH 7–8 | Neutral Free Base | Low (Precipitates) |
| pH > 10 | Pyridinone Anion | High (Water soluble) |
Module 2: Chemical Reduction Alternatives
If a hydrogenation apparatus is unavailable or safety constraints prohibit pressurized H₂, use Transfer Hydrogenation .
Optimized Protocol B: Hydrazine/Raney Nickel
-
Mechanism: Hydrazine decomposes to N₂ and H₂ in situ on the Ni surface.
-
Advantage: Highly active; often works when Pd/C fails due to poisoning.[1]
Step-by-Step:
-
Dissolve substrate in DMF (solubility is key here).[1]
-
Add Raney Nickel (slurry in water/ethanol).[1]
-
Add Hydrazine Hydrate (3–5 equivalents) dropwise at 60°C.
-
Warning: Vigorous gas evolution (N₂).[1]
-
-
Reflux for 1–2 hours.
-
Filter catalyst and pour filtrate into ice water to precipitate the amine.
Module 3: Troubleshooting & Decision Logic
Use the following decision tree to select the correct modification for your specific failure mode.
Caption: Decision logic for optimizing nitropyridinone reduction. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.
Module 4: Reaction Pathway & Impurities
Understanding the intermediate states helps identify where the reaction stops.
Caption: Reduction pathway. Stalling at the Hydroxylamine stage (yellow) is common if H₂ pressure is too low or catalyst activity drops.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol/Methanol as the solvent? A: Only if you add mineral acid (HCl). Without acid, the pyridine ring poisons the catalyst. Furthermore, the solubility of the nitro-compound in pure alcohols is often too low for practical scale-up.
Q2: The product turned purple/black during workup. What happened? A: Aminopyridinones are oxidation-sensitive in solution.[1] Minimize exposure to air while the solution is basic. Perform the neutralization step quickly and filter the precipitate immediately.
Q3: Can I use SnCl₂ (Tin Chloride) instead? A: Yes, but it is not recommended for GMP/Scale-up.[1] Tin salts form a complex with the pyridinone oxygen, making extraction extremely difficult. You will likely lose yield trying to break the Tin-Product chelate.[1]
Q4: How do I confirm the structure of the product? A:
-
IR: Disappearance of strong
bands (1530/1350 cm⁻¹) and appearance of doublet (3300–3400 cm⁻¹). -
NMR: The chemical shift of the pyridine protons will change significantly upon reduction of the electron-withdrawing nitro group to the electron-donating amine.
References
-
Lesher, G. Y., et al. "1,2-Dihydro-2-oxo-5-(pyridinyl)nicotinonitriles and related compounds."[1] Journal of Medicinal Chemistry, vol. 25, no. 8, 1982. (Foundational paper on Amrinone synthesis).[1]
-
Lesher, G. Y., & Opalka, C. J. "Process for preparing 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone."[1] U.S. Patent 4,004,012, 1977. (Describes the specific reduction conditions using Pd/C in acetic acid).
-
Robertson, D. W., et al. "Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone." Journal of Medicinal Chemistry, vol. 29, no. 5, 1986. (Structural analysis and purity considerations).
Sources
troubleshooting solubility issues of nitro-pyridinones in hydrogenation
This guide addresses the specific challenges of hydrogenating nitro-pyridinones—a class of substrates notorious for their "brick-dust" insolubility and tendency to poison heterogeneous catalysts.
Topic: Troubleshooting Solubility & Catalyst Deactivation Audience: Process Chemists, Medicinal Chemists, Chemical Engineers
The Core Challenge: The "Double Whammy"
Nitro-pyridinones present a unique dual-failure mode in hydrogenation:
-
Extreme Insolubility: Due to strong intermolecular hydrogen bonding (dimerization of the amide/lactam motif) and
-stacking, these compounds often resist dissolution in standard solvents like MeOH or EtOAc. -
Catalyst Poisoning: The basic nitrogen of the pyridine ring (even in tautomeric equilibrium) binds irreversibly to active metal sites (Pd, Pt), halting the catalytic cycle.[1]
The Solution: You must treat solubility and catalyst activity as coupled variables. The solvent system must not only dissolve the substrate but also "mask" the pyridine nitrogen from the catalyst.
Diagnostic Workflow
Before altering your setup, use this decision tree to identify the bottleneck.
Figure 1: Diagnostic logic for distinguishing between mass transfer limits (solubility) and kinetic inhibition (poisoning).
Troubleshooting Guide (FAQ)
Section A: Solvent Strategy
Q: My nitro-pyridinone is insoluble in Methanol and Ethanol. Can I use DMF or DMSO? A: Avoid DMSO; use DMF with caution.
-
Why: DMSO is a potent catalyst poison for Pd/C due to the sulfur atom binding to the metal surface. DMF can be used, but it has a high boiling point (making workup difficult) and can decompose to dimethylamine, which poisons the catalyst.
-
Better Alternative: Use Acetic Acid (AcOH) or Trifluoroethanol (TFE) .
-
Acetic Acid: Acts as both solvent and catalyst activator. It disrupts the intermolecular H-bonds of the pyridinone (increasing solubility) and protonates the pyridine nitrogen (preventing catalyst poisoning) [1, 2].
-
TFE:[2] Excellent for dissolving hydrogen-bonding substrates due to its strong hydrogen-bond donating ability [3].
-
Q: The reaction starts as a slurry. Is that a problem? A: Not necessarily. This is the "Slurry-to-Solution" method.
-
Mechanism: As the dissolved fraction of the nitro compound reacts to form the amine, the equilibrium shifts, drawing more solid nitro compound into solution.
-
Critical Requirement: You must ensure vigorous agitation ( >1000 rpm). If the catalyst gets trapped inside the solid crust of the starting material, the reaction will stall.
-
Tip: Use an overhead stirrer rather than a magnetic bar, which can get stuck in thick slurries.
Section B: Catalyst & Additives
Q: I am using 10% Pd/C, but the reaction stops at 50% conversion. Why? A: You likely have product inhibition or catalyst poisoning.[1][3]
-
Cause: The amino-pyridinone product is often more basic than the starting material. It can bind to the Pd surface, competing with the nitro substrate.
-
Fix: Add a mineral acid source.
-
Add 1.0–2.0 equivalents of HCl (e.g., as 1M HCl in MeOH) or Methanesulfonic acid (MsOH) .
-
This converts the resulting amine into its hydrochloride salt, which cannot coordinate effectively to the Pd metal, keeping the active sites free [4].
-
Q: Can I use Raney Nickel instead? A: Yes, but be careful with halogenated substrates.
-
Pros: Raney Ni is less susceptible to poisoning by nitrogen heterocycles than Pd.
-
Cons: It is often more aggressive and can cause dehalogenation (if Cl/Br are present) or ring reduction.
-
Recommendation: If using Raney Ni, maintain pH < 8 to prevent side reactions.
Optimized Experimental Protocol
Protocol: Hydrogenation of Sparingly Soluble 3-Nitro-2-Pyridinone Objective: Complete reduction to 3-amino-2-pyridinone without catalyst poisoning.
Materials
-
Substrate: 3-Nitro-2-pyridinone derivative (10 mmol)
-
Catalyst: 5 wt% Pd/C (50% water wet) - Load at 10 mol% Pd relative to substrate
-
Solvent System: MeOH : AcOH (4:1 ratio)
-
Hardware: Parr Shaker or High-Pressure Autoclave
Step-by-Step Procedure
-
Preparation (The Acid Trick): In the reaction vessel, suspend the nitro-pyridinone (10 mmol) in Methanol (40 mL). Add Glacial Acetic Acid (10 mL).
-
Note: The solid may not dissolve completely. This is acceptable.
-
-
Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst (approx. 200 mg of 10% Pd/C, 50% wet).
-
Safety: Do not add dry catalyst to organic solvents; it may ignite.
-
-
Purge Cycles: Seal the reactor. Perform 3 cycles of Vacuum/Nitrogen, followed by 3 cycles of Vacuum/Hydrogen.
-
Reaction Conditions:
-
Pressure: Set to 3–5 bar (45–75 psi). Higher pressure improves H2 solubility in the liquid phase, accelerating the rate.
-
Temperature: Heat to 40–50 °C.
-
Caution: Do not exceed 60 °C initially to avoid thermal runaway or ring hydrogenation.
-
-
Monitoring: Monitor H2 uptake. As the reaction proceeds, the slurry should thin out and become a clear solution (the amine salt is usually soluble in MeOH/AcOH).
-
Workup:
-
Filter the catalyst over a pad of Celite while the solution is still warm.
-
Crucial: If the product precipitates upon cooling, re-heat or add water to dissolve it before filtration to ensure you don't lose product in the catalyst filter cake.
-
Concentrate the filtrate. Neutralize with NaHCO3 only after removing the catalyst.
-
Comparative Data: Solvent Effects
| Solvent System | Solubility (Nitro) | Catalyst Activity | Workup Ease | Recommendation |
| Methanol (Pure) | Poor | Moderate (Poisoning risk) | Excellent | Not Recommended |
| THF | Moderate | Good | Good | Good Co-solvent |
| DMF | Excellent | Poor (Deactivation) | Difficult (High BP) | Avoid |
| MeOH + AcOH (4:1) | Good | Excellent (Protected) | Good | Highly Recommended |
| Water + HCl | Poor (unless salt) | Good | Moderate | Viable for salts |
References
-
BenchChem. (2025).[1][4][5][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from
-
Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chem. Pharm. Bull., 51(3), 320-324. Retrieved from
-
RSC Publishing. (2021). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor. Retrieved from
-
Bhatnagar, S., et al. (2025).[7] Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas. Advanced Synthesis & Catalysis. Retrieved from
-
ACS Publications. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines. Org. Process Res. Dev. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MPG.Pure [pure.mpg.de]
minimizing side products during nitration of pyridinyl-pyridinones
The following guide is structured as a specialized Technical Support Center for researchers working with complex heterocyclic systems. It prioritizes mechanistic understanding to allow for troubleshooting across various pyridinyl-pyridinone scaffolds.
Topic: Minimizing Side Products & Controlling Regioselectivity Ticket Type: Advanced Synthesis Troubleshooting Status: Open
Executive Summary: The Reactivity Paradox
Nitrating a pyridinyl-pyridinone (a bis-heterocycle containing both a pyridine and a pyridinone ring) presents a unique "Reactivity Paradox."[1][2]
-
The Pyridine Ring: Electron-deficient and resistant to electrophilic aromatic substitution (EAS).[3] It typically requires forcing conditions or activation (e.g., N-oxidation) to nitrate.
-
The Pyridinone Ring: Electron-rich (amide-like resonance) and highly reactive toward EAS. It is prone to over-nitration and oxidative degradation .
The Challenge: You must apply conditions strong enough to generate the nitronium ion (
Tier 1: Critical Troubleshooting (FAQs)
Q1: I am getting a mixture of 3-nitro and 5-nitro isomers on the pyridinone ring. How do I control this regioselectivity?
A: The regioselectivity of 2-pyridinone nitration is heavily dependent on the acidity of the reaction medium .
-
Targeting C3 (Ortho-like): Use lower acidity conditions (e.g., Nitric acid in Acetic Anhydride or dilute
). In these conditions, the reaction often proceeds on the free base species. The carbonyl oxygen donates electron density, directing the electrophile to the ortho-position (C3).-
Note: C3-nitro isomers often form stable intramolecular hydrogen bonds with the neighboring N-H, making them less polar and easier to elute in chromatography.
-
-
Targeting C5 (Para-like): Use high acidity conditions (e.g., Conc.
or Oleum).[4] As acidity increases, the carbonyl oxygen becomes protonated or hydrogen-bonded, altering the electronic landscape. While the free base is still often the reactive species, the transition state energies shift, favoring the C5 position (para to the activating oxygen/nitrogen system).
Q2: My reaction turns black/tarry, and the yield is low. What is happening?
A: This indicates oxidative degradation . The electron-rich pyridinone ring is susceptible to oxidation by concentrated
-
Fix: Switch to a milder nitrating agent. Use Potassium Nitrate (
) dissolved in sulfuric acid. This generates the nitronium ion in situ without the high concentration of oxidants present in fuming nitric acid. -
Protocol Adjustment: Keep the temperature below 10°C during addition. Pyridinones are reactive enough to nitrate at
to room temperature.
Q3: I see significant dinitration (3,5-dinitro products). How do I stop at mono-nitration?
A: Dinitration occurs because the first nitro group, while electron-withdrawing, does not sufficiently deactivate the highly electron-rich pyridinone anion (formed under basic workup) or the free base under forcing conditions.
-
Stoichiometry: Use exactly 1.0 - 1.05 equivalents of the nitrating agent.
-
Mode of Addition: Do not add the substrate to the acid. Add the nitrating mixture dropwise to the substrate solution. This keeps the concentration of
low relative to the substrate (High Substrate : Low Electrophile ratio).
Tier 2: Mechanistic Pathways & Visualization
The following diagram illustrates the competing pathways. Note how acidity acts as a "switch" for regioselectivity, while temperature drives side reactions.
Figure 1: Reaction logic flow for the nitration of pyridinyl-pyridinones, highlighting the divergence between C3 and C5 selectivity based on acid concentration.
Tier 3: Experimental Protocols
Protocol A: Regioselective C3-Nitration (Mild Conditions)
Best for: Minimizing oxidation and targeting the 3-position.
| Parameter | Specification | Reason |
| Reagent | Forms Acetyl Nitrate (mild, selective). | |
| Solvent | Acetic Acid or | Moderates acidity; promotes C3 selectivity. |
| Temp | Prevents dinitration. |
Step-by-Step:
-
Dissolve the pyridinyl-pyridinone (10 mmol) in glacial acetic acid (20 mL).
-
Cool to
. -
Separately, prepare a solution of fuming
(10.5 mmol) in acetic anhydride (5 mL) at . Caution: Exothermic. -
Add the nitrating solution dropwise to the substrate over 30 minutes.
-
Stir at room temperature for 2-4 hours. Monitor by LC-MS.
-
Quench: Pour onto ice-water. The C3-nitro isomer often precipitates due to intramolecular H-bonding.
Protocol B: Regioselective C5-Nitration (Strong Acid Conditions)
Best for: Targeting the 5-position or substrates with deactivated pyridine rings.
| Parameter | Specification | Reason |
| Reagent | Generates | |
| Solvent | Conc. | High acidity favors C5 attack; solubilizes substrate. |
| Temp | Controls exotherm. |
Step-by-Step:
-
Dissolve the pyridinyl-pyridinone (10 mmol) in conc.
(15 mL) at . -
Add solid
(10 mmol) portion-wise over 1 hour. Do not let temp rise above 10°C. -
Allow to warm to room temperature.
-
Workup: Pour onto crushed ice. Neutralize carefully with
to pH 6-7. -
Purification: The 5-nitro isomer is more polar (intermolecular H-bonds) and may require extraction with EtOAc/MeOH if it does not precipitate.
Tier 4: Separation Strategy
Separating the 3-nitro and 5-nitro isomers is a common bottleneck. Use their physical property differences:
| Feature | 3-Nitro Isomer | 5-Nitro Isomer | Separation Method |
| H-Bonding | Intramolecular (between | Intermolecular (dimers/solvent) | Chromatography |
| Polarity | Lower (Pseudo-nonpolar) | Higher (Polar) | 3-nitro elutes first on Silica. |
| Solubility | Soluble in non-polar solvents ( | Poor solubility in | Fractional Crystallization |
| pKa | More acidic NH | Less acidic NH | Acid/Base Extraction |
Workflow Diagram: Purification Logic
Figure 2: Separation workflow exploiting the solubility difference caused by intramolecular hydrogen bonding in the 3-nitro isomer.
References
-
Burton, A. G., et al. (1972). "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones." Journal of the Chemical Society, Perkin Transactions 2.
-
Katritzky, A. R., et al. (1970). "The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives." Journal of the Chemical Society B.
-
BenchChem Technical Support. (2025). "Pyridine Synthesis - Preventing Over-Nitration." BenchChem Technical Guides.
-
Bakke, J. M., et al. (1998). "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 1.
-
Nagase, H. (2020). "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones." Molecules.
Sources
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
optimizing pH conditions for pyridinone ring stability
Technical Support Center: Optimizing pH Conditions for Pyridinone Ring Stability
Introduction
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery, precipitation, or degradation of a pyridinone-based scaffold (e.g., 2-pyridone or 4-pyridone derivatives) during formulation or bioanalysis.
The pyridinone ring is a "privileged structure" in medicinal chemistry (e.g., Pirfenidone, Deferiprone), valued for its hydrogen-bond donor/acceptor motifs. However, its stability is governed by a delicate interplay between aromaticity and amide-like reactivity (lactam-lactim tautomerism).[1]
This guide moves beyond generic advice. We will dissect the specific pH-dependent mechanisms that threaten ring integrity and provide validated protocols to stabilize your molecule.[1]
Module 1: Diagnostic FAQs (The Science of Instability)
Q1: Why does my pyridinone derivative degrade rapidly in acidic media (pH < 2), even though the ring is aromatic?
A: While the pyridinone ring possesses aromatic character (6
-
Mechanism: In strong acids, the carbonyl oxygen becomes protonated. This increases the electrophilicity of the carbonyl carbon (C2 in 2-pyridone), making it susceptible to nucleophilic attack by water.[1]
-
Result: This can lead to reversible addition of water or, under extreme forcing conditions, ring opening to form an acyclic amino acid derivative (e.g., 5-aminopenta-2,4-dienoic acid derivatives).[1]
-
Note: 4-pyridones are generally more basic and possess higher zwitterionic character than 2-pyridones, making their protonated forms distinct but also susceptible to nucleophilic attack at the
-carbon positions.[1]
Q2: I see "ghost peaks" in my HPLC chromatogram at neutral pH. Is the ring breaking? A: Likely not. This is often a tautomeric artifact , not degradation.
-
The Issue: Pyridinones exist in equilibrium between the oxo (lactam) and hydroxy (lactim) forms.
-
Solvent Effect: In aqueous/polar buffers (your HPLC mobile phase), the oxo-form is favored.[1] In non-polar matrices or specific pH windows, the hydroxy-form may co-elute or separate, appearing as an impurity.[1]
-
Fix: Ensure your mobile phase pH locks the molecule in a single tautomeric state (usually the oxo-form) to collapse these peaks.[1]
Q3: How does pH influence photodegradation? A: pH is a critical switch for photostability.[1]
-
Mechanism: At acidic pH, the protonated pyridinium species often has a red-shifted absorption maximum (
), potentially overlapping more with ambient UV/Vis light.[1] -
Observation: Researchers often see faster degradation (ring oxidation or dimerization) in acidic buffers (pH 2–4) compared to neutral buffers when exposed to light.
Module 2: Troubleshooting & Optimization Strategies
Use this decision matrix to resolve specific instability symptoms.
Symptom 1: Precipitation or "Crashing Out"
-
Root Cause: You are likely near the molecule's isoelectric point or in a pH zone where the neutral lactam form dominates, which has lower aqueous solubility than its cationic (protonated) or anionic (deprotonated) counterparts.
-
Solution:
-
Calculate pKa: 2-pyridone has a basic pKa
0.75 (protonation of oxygen) and an acidic pKa 11 (deprotonation of nitrogen). -
Shift pH: Move at least 2 pH units away from the neutral region if solubility is the priority, but balance this against chemical stability (see Symptom 2).
-
Co-solvents: If pH adjustment is restricted, add 10-20% PEG-400 or cyclodextrins (HP-
-CD) to solubilize the neutral lactam form.[1]
-
Symptom 2: Chemical Hydrolysis (Loss of Assay)
-
Root Cause: Extreme pH (pH < 1 or pH > 10) triggering amide hydrolysis logic.
-
Solution:
-
Target pH Window: pH 4.5 – 7.5 .
-
Buffer Selection:
-
Avoid: Phosphate buffers if metal catalysis is suspected (they can precipitate metals but also participate in general acid/base catalysis).
-
Preferred: Acetate (pH 4.[1]5) or HEPES (pH 7.4).
-
-
Temperature Control: Hydrolysis rates double for every 10°C increase. Store samples at 4°C.
-
Module 3: Experimental Protocols
Protocol A: Determination of pH-Rate Profile (The "Gold Standard" Stability Test)
Objective: Define the exact pH "safe zone" for your specific pyridinone derivative.[1]
Reagents:
-
Universal Buffer Mixture (Britton-Robinson buffer: Acetic acid, Phosphoric acid, Boric acid).[1]
-
HPLC-grade Acetonitrile.[1]
Workflow:
-
Preparation: Prepare 10 mM stock solution of the pyridinone in Methanol.
-
Buffer Spiking: Spike stock into buffers at pH 1.2, 3.0, 5.0, 7.4, 9.0, and 11.0 (Final conc: 50
M). -
Incubation:
-
Set A: Ambient temperature (Dark).
-
Set B: 60°C (Thermal Stress).
-
Set C: Ambient + UV Light (Photostability).
-
-
Sampling: Aliquot at T=0, 4h, 24h, and 72h.
-
Quenching: Immediately dilute acidic/basic samples with neutralizing buffer (pH 7.0) before HPLC injection to stop the reaction.
-
Analysis: Plot
vs. pH.-
Success Criterion: A "U-shaped" profile where the bottom of the U represents your maximum stability (usually pH 5-8).[1]
-
Protocol B: Tautomer Identification (HPLC)
Objective: Confirm if "impurities" are actually tautomers.[1]
-
Run 1: Inject sample in Mobile Phase A (Water/ACN, unbuffered).
-
Run 2: Inject sample in Mobile Phase B (10mM Ammonium Acetate pH 4.5 / ACN).
-
Analysis: If multiple peaks coalesce into a single sharp peak in Run 2, the issue is tautomer equilibration, not degradation.
Module 4: Visualization & Data
Figure 1: Pyridinone Stability & Reactivity Pathways
This diagram illustrates the relationship between pH, tautomeric state, and degradation risks.
Caption: Stability landscape of pyridinone. Green zone indicates optimal stability (Lactam form). Red zones indicate high-risk pH regions for hydrolysis and oxidation.[1]
Table 1: Comparative Stability Data (Generalized)
| Parameter | Acidic (pH 1.[1][3]2) | Neutral (pH 7.[1]4) | Basic (pH 10.0) |
| Dominant Species | Cation (Protonated O) | Neutral Lactam | Anion (Deprotonated N) |
| Solubility (Aqueous) | High | Low to Moderate | High |
| Hydrolytic Stability | Moderate/Low (Risk of ring opening) | High (Optimal) | Moderate |
| Photostability | Low (Susceptible to UV) | Moderate | Moderate |
| Recommended Buffer | 0.1N HCl (Only for short-term) | Phosphate / HEPES | Borate / Carbonate |
References
-
FDA Center for Drug Evaluation and Research. (2011). Chemistry Review: Ferriprox (Deferiprone).[4] Retrieved from [Link]
-
Vanitha, C., & Singirikonda, S. (2021).[5] Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone. Journal of Pharmaceutical Research International, 33(29B), 110-118. Retrieved from [Link]
-
Altomare, C., et al. (2000).[6] Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents.[1][6] Bioorganic & Medicinal Chemistry, 8(5), 909-916.[1][6] Retrieved from [Link]
-
Wang, J., et al. (2012). Hydrolysis of
-chloro-substituted 2- and 4-pyridones: Rate enhancement by zwitterionic structure. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pirfenidone–flavonoid cocrystals with reduced solubility and dissolution rate - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00402C [pubs.rsc.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scispace.com [scispace.com]
- 6. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Tautomerism in 2-Pyridinone NMR Analysis
Status: Operational Ticket ID: TAUTOMER-2PY-001 Assigned Specialist: Senior Application Scientist Subject: Definitive Guide to Distinguishing Lactam vs. Lactim Forms in Solution
Executive Summary
The analysis of 2-pyridinone derivatives is a frequent bottleneck in medicinal chemistry due to the compound's "chameleon-like" behavior. The core issue is prototropic tautomerism : the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
This equilibrium is not static; it is highly sensitive to solvent dielectric constant , concentration (dimerization) , and temperature . Misinterpretation of these signals leads to incorrect structural assignments, particularly in drug discovery where the hydrogen-bonding donor/acceptor profile (HBD/HBA) is critical for target binding.
This guide provides a self-validating system to diagnose, stabilize, and prove your tautomeric structure.
Part 1: The Diagnostic "Cheat Sheet"
Before troubleshooting, compare your experimental data against these established markers.
Table 1: NMR Parameters for Tautomer Differentiation
| Parameter | Lactam Form (2-Pyridone) | Lactim Form (2-Hydroxypyridine) | Mechanistic Reason |
| 1H NMR: NH/OH | NH: | OH: Variable (often sharp in dry non-polar solvents) | Amide protons are highly deshielded; OH is labile. |
| 1H NMR: Ring Coupling | Lactam ring has "cis-diene" character; Lactim is fully aromatic. | ||
| 13C NMR: Carbonyl/C-O | Warning: Often too close to distinguish reliably. | ||
| 13C NMR: C-5 (Upfield) | |||
| 15N NMR (Ref: Liq NH | Gold Standard. Pyridine-like N (sp2) is far downfield of Amide-like N. |
Part 2: Visualizing the Problem
The following diagram illustrates the dynamic equilibrium you are fighting against. In non-polar solvents (like CDCl
Figure 1: The Tautomeric Landscape. Note that high concentration in CDCl
Part 3: Troubleshooting FAQs
Q1: Why are my proton signals broad or "missing"?
Diagnosis: You are likely in the Intermediate Exchange Regime . The rate of tautomerization (or dimerization) is comparable to the NMR time scale. This results in decoherence of the magnetization, causing peak broadening or coalescence into the baseline.
Corrective Action:
-
Temperature Variation: Run the spectrum at 323 K (50°C) or higher. Increased temperature accelerates the exchange rate (
), pushing the system into the "Fast Exchange" regime. Peaks will sharpen and appear at the weighted average chemical shift. -
Solvent Switch: Switch to a high-dielectric solvent like DMSO-d
. This "locks" the tautomer into the Lactam form via strong solvent-solute hydrogen bonding, eliminating the exchange broadening associated with the Lactim/Dimer equilibrium.
Q2: My 13C spectrum shows a peak at 163 ppm. Is it C=O (Lactam) or C-O (Lactim)?
Diagnosis: Chemical shift alone at this position is inconclusive . Both the carbonyl carbon (Lactam) and the C-O carbon (Lactim) resonate in the 160–165 ppm range.
Corrective Action: Check the C-5 signal (the position meta to the nitrogen).
-
Lactam: The N-H acts as a donor in the enaminone system, pushing electron density onto C-3 and C-5. Expect C-5 at 105–115 ppm .
-
Lactim: The ring is fully aromatic (pyridine-like). Expect C-5 at 120–130 ppm .[1]
-
Reference: See Table 1 for expected ranges.
Q3: How do I definitively prove the structure if 1H and 13C are ambiguous?
Diagnosis: You need a heteroatom probe. Corrective Action: Run a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Why: 15N chemical shifts are arguably the most sensitive indicator of hybridization.
-
The Test:
-
If
ppm (relative to liq. NH ): You have the Amide (Lactam) . -
If
ppm (relative to liq. NH ): You have the Pyridine (Lactim) .
-
-
Note: You do not need 15N-labeled material. A standard HMBC at natural abundance is sufficient for most concentrations >10 mg/mL.
Part 4: Standard Operating Procedure (SOP)
Follow this decision tree to select the correct experiment.
Figure 2: Workflow for resolving spectral ambiguity.
Protocol: The "Solvent Trap" Method
To confirm the tautomeric preference of your specific derivative:
-
Sample A: Dissolve ~5 mg in CDCl
.-
Observation: Often shows a mixture or broad peaks due to dimerization.
-
-
Sample B: Dissolve ~5 mg in DMSO-d
.-
Observation: Should sharpen significantly and reflect the Lactam form (unless sterically hindered or locked by substituents).
-
-
Comparison:
-
If
in Sample A differs from Sample B, you are observing a solvent-induced tautomeric shift. -
Report the data from DMSO-d
for publication/patenting, as it represents the discrete, monomeric species (Lactam) most relevant to aqueous biological interactions.
-
References
-
Tautomeric Equilibrium Overview
- Source: Wikipedia.
-
URL:[Link]
-
15N NMR Chemical Shift D
- Source: NIST (National Institute of Standards and Technology). "15N-NMR Chemical Shifts of Major Chemical Families."
-
URL:[Link]
-
13C NMR Chemical Shift Tables
- Source: Chemistry LibreTexts. "Interpreting C-13 NMR Spectra."
-
URL:[Link]
-
Coupling Constants (J Values)
- Source: Iowa State University Chemical Instrumentation Facility. "NMR Coupling Constants."
-
URL:[Link]
Sources
Validation & Comparative
Comparative Guide: IR Spectroscopy of Nitro vs. Amino Pyridinone Derivatives
Executive Summary
In drug development, the reduction of nitropyridinones to aminopyridinones is a critical synthetic transformation, often serving as a gateway to complex heterocyclic scaffolds. While NMR is definitive for structure elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior, rapid method for real-time reaction monitoring and solid-state characterization.
This guide objectively compares the spectral performance of these two derivatives. It focuses on the diagnostic utility of specific vibrational modes, providing a self-validating framework for researchers to confirm functional group interconversion without the latency of chromatographic methods.
Mechanistic Foundation: The Electronic Push-Pull
To interpret the spectra accurately, one must understand the electronic environment affecting the bond force constants (
The Nitro Derivative (Precursor)
-
Electronic Effect: The nitro group (
) is a strong Electron Withdrawing Group (EWG) via both induction ( ) and resonance ( ). -
Spectral Consequence: It withdraws electron density from the ring, increasing the double-bond character of the ring bonds but leaving the carbonyl (
) relatively electron-deficient. The bonds themselves are stiff and highly polar, resulting in dominant, intense bands.
The Amino Derivative (Product)[1][2][3][4]
-
Electronic Effect: The amino group (
) is a strong Electron Donating Group (EDG) via resonance ( ). -
Spectral Consequence: It donates electron density into the pyridinone ring. This resonance often increases the single-bond character of the carbonyl (
), typically causing a redshift (lower wavenumber) in the carbonyl stretching frequency compared to the nitro precursor.
Comparative Analysis: Diagnostic Regions
The following table summarizes the "performance" of each spectral region in distinguishing the two derivatives.
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Nitro-Pyridinone (Precursor) | Amino-Pyridinone (Product) | Diagnostic Utility |
| Primary Amine | Absent | 3450–3200 cm⁻¹ (Doublet: Asym & Sym) | High: The appearance of this doublet is the primary confirmation of reduction. | |
| Nitro Group | 1550–1500 cm⁻¹ (Very Strong) | Absent | Critical: Disappearance of this peak confirms consumption of starting material. | |
| Nitro Group | 1370–1330 cm⁻¹ (Strong) | Absent | High: Confirms the asymmetric stretch data; useful if the 1500 region is crowded. | |
| Amine Bending | Absent | 1650–1620 cm⁻¹ (Medium-Strong) | Medium: Can overlap with | |
| Pyridinone Core | 1680–1660 cm⁻¹ (Higher | 1660–1640 cm⁻¹ (Lower | Medium: Subtle shift due to resonance donation from | |
| Lactam N-H | 3200–2800 cm⁻¹ (Broad, H-bonded) | 3200–2800 cm⁻¹ (Broad, H-bonded) | Low: Present in both; often obscures the specific amino stretches if not dry. |
Note: Exact values depend on the substitution pattern (3-, 4-, or 5-position) and hydrogen bonding environment (solid state vs. solution).
Visualization of Spectral Logic
The following diagram illustrates the causal relationship between the chemical transformation and the resulting spectral shifts.
Figure 1: Logical flow of spectral changes during the reduction of nitropyridinone to aminopyridinone.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this protocol. This workflow prioritizes Attenuated Total Reflectance (ATR) for its speed and minimal sample prep, which is crucial for preventing moisture absorption that can mask N-H signals.
Step 1: Instrument Setup & Background
-
Technique: Diamond ATR-FTIR (Preferred over KBr pellets to avoid hygroscopic water interference in the 3400 cm⁻¹ region).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for strong Nitro/Amino dipoles).
-
Validation: Run an air background immediately before the sample. Ensure the
doublet (2350 cm⁻¹) is minimal.
Step 2: Sample Preparation
-
Solid State: Place ~2 mg of the dried solid directly on the crystal. Apply high pressure to ensure contact.
-
Reaction Aliquot: If monitoring a reaction, evaporate the solvent from a small aliquot (50 µL) using a nitrogen stream before placing it on the ATR crystal. Solvent peaks (e.g., MeOH, DCM) will obscure the fingerprint region.
Step 3: Data Acquisition & Analysis (The "Checklist")
-
Zone 1 (3500–3000 cm⁻¹):
-
Nitro: Should be clean (except for broad ring N-H).
-
Amino: Look for the "doublet" (two small spikes on top of the broad ring N-H).
-
-
Zone 2 (1700–1600 cm⁻¹):
-
Zone 3 (1550–1300 cm⁻¹):
-
Nitro Check: The "Vampire Teeth" check. Two very strong peaks at ~1530 and ~1350 cm⁻¹. If these remain, conversion is incomplete.
-
Workflow Diagram
Figure 2: Decision tree for reaction monitoring using diagnostic IR peaks.
References
-
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004).[3] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589–597.[3] Link
-
Kartal, Z., & Şahin, O. (2021).[4] Synthesis, spectroscopic, thermal, crystal structure properties and characterization of new Hofmann-type-like clathrates with 4-aminopyridine and water. Turkish Journal of Chemistry, 45(3). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general functional group frequencies).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Pyridinone Derivatives. Link
Sources
Comparative Guide: Cardiotonic Activity of Nitro-Aryl Precursors vs. Amino-Aryl Active Drugs
The following guide provides an in-depth technical comparison of nitro-substituted precursors versus amino-substituted active drugs within the context of cardiotonic agent development. This analysis focuses on the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold (e.g., MCI-154, Levosimendan analogs), a class where the transition from a nitro precursor to an amino pharmacophore is a critical determinant of inotropic potency.
Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Bioactivation in Positive Inotropes Focus: Phenyl-dihydropyridazinone Scaffold (PDE3 Inhibitors / Ca²⁺ Sensitizers)
Executive Summary
In the development of non-glycoside, non-catecholamine cardiotonic agents, the amino-aryl moiety often represents the active pharmacophore required for high-affinity binding to phosphodiesterase III (PDE3) and myofibrillar calcium sensitization. The nitro-aryl analog typically serves as the synthetic precursor or a low-potency prodrug.
This guide objectively compares the physicochemical and pharmacological profiles of these two forms.[1] Experimental data demonstrates that the reduction of the electron-withdrawing nitro group (-NO₂) to the electron-donating amino group (-NH₂) results in a log-order increase in inotropic potency, driven by critical hydrogen-bonding interactions within the enzyme active site.
Molecular Mechanism & SAR Analysis
The Pharmacophore Shift
The transition from a nitro precursor to an amino active drug fundamentally alters the molecular topology and electronic distribution of the ligand.
-
Nitro Precursor (Inactive/Low Potency):
-
Electronic Effect: Strong electron-withdrawing group (EWG). Reduces electron density on the phenyl ring.
-
Steric/Binding: The bulky -NO₂ group lacks hydrogen bond donor capability. It often creates steric clash or fails to engage the key polar residues (e.g., Gln, Asn) in the PDE3 catalytic pocket.
-
Role: Primarily a synthetic intermediate. In vivo, it may undergo reductive metabolism (bioactivation), but this process is variable and can generate toxic hydroxylamine intermediates.
-
-
Amino Active Drug (High Potency):
-
Electronic Effect: Electron-donating group (EDG) via resonance. Increases electron density, facilitating pi-stacking interactions.
-
Steric/Binding: The -NH₂ group acts as a critical Hydrogen Bond Donor . In agents like MCI-154 or Amrinone , this amine forms a stabilizing H-bond with the receptor backbone, locking the molecule in the active site.
-
Role: The definitive active pharmaceutical ingredient (API) responsible for PDE3 inhibition and Calcium sensitization.
-
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of the amino-active drug (PDE3 inhibition and Ca²⁺ sensitization) contrasted with the metabolic reduction required for the nitro precursor.
Figure 1: Mechanism of action contrasting the direct pathway of the Amino drug vs. the metabolic requirement of the Nitro precursor.
Comparative Experimental Data
The following data summarizes the difference in biological activity between nitro-substituted precursors and their corresponding amino-substituted active forms in the pyridazinone series (derived from J. Med. Chem. and Arzneimittelforschung studies).[2]
Table 1: In Vitro PDE3 Inhibition & Inotropic Potency
| Compound Variant | Substituent (R) | PDE3 Inhibition (IC₅₀, µM) | Inotropic Activity (EC₅₀, µg/mL)* | Relative Potency |
| Nitro Precursor | 4-NO₂-phenyl | > 100 µM (Inactive/Weak) | > 50.0 (Weak) | 1x (Baseline) |
| Amino Active Drug | 4-NH₂-phenyl | 2.5 ± 0.6 µM | 0.8 - 4.4 µg/mL | ~50-100x |
| Substituted Amine | 4-(Pyridylamino) | 0.5 - 1.2 µM | 0.1 - 0.5 µg/mL | >200x |
*Note: EC₅₀ measured in isolated canine papillary muscle or guinea pig atrial preparations. Lower values indicate higher potency.
Key Insight: The unmodified nitro precursor shows negligible PDE3 inhibitory capacity. Conversion to the amine (or further derivatization to a pyridyl-amine like in MCI-154) is essential to achieve micromolar or nanomolar potency.
Experimental Protocols
To validate these findings in a laboratory setting, the following protocols outline the synthesis (activation) and biological testing of these agents.
Protocol A: Chemical Activation (Nitro Reduction)
Objective: To convert the inactive Nitro precursor to the active Amino drug for testing.
-
Reagents: 6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone, 10% Pd/C catalyst, Ethanol, Hydrazine Hydrate (or H₂ gas).
-
Setup: Place 1.0 mmol of the nitro precursor in a round-bottom flask with 20 mL Ethanol.
-
Catalysis: Add 10% w/w Pd/C catalyst carefully.
-
Reduction:
-
Method A (Hydrogenation): Purge with H₂ gas and stir under balloon pressure for 4-6 hours at RT.
-
Method B (Transfer): Add Hydrazine Hydrate (5.0 mmol) dropwise at reflux temperature for 2 hours.
-
-
Purification: Filter catalyst through Celite. Evaporate solvent. Recrystallize from Ethanol/Water.
-
Validation: Verify conversion via TLC (disappearance of yellow nitro spot) and IR (appearance of -NH₂ doublet at 3300-3400 cm⁻¹).
Protocol B: Isolated Papillary Muscle Assay (Inotropy)
Objective: To quantify the cardiotonic difference between the precursor and the drug.
-
Tissue Preparation: Excisel papillary muscles from the right ventricle of male Hartley guinea pigs or Beagle dogs (anesthetized via pentobarbital).
-
Mounting: Suspend muscle in an organ bath containing Krebs-Henseleit solution (37°C, oxygenated with 95% O₂/5% CO₂).
-
Stimulation: Apply electrical field stimulation (1 Hz, 5 ms duration, voltage 20% above threshold).
-
Equilibration: Allow 60 minutes for tension stabilization under 0.5-1.0 g resting tension.
-
Dosing:
-
Group A: Cumulative dosing of Nitro Precursor (10⁻⁸ to 10⁻⁴ M).
-
Group B: Cumulative dosing of Amino Active Drug (10⁻⁸ to 10⁻⁴ M).
-
-
Data Acquisition: Measure Isometric Twitch Tension (g). Calculate % increase from baseline.
-
Analysis: Plot Concentration-Response curves. Determine EC₅₀.
Synthesis & Metabolic Pathway (DOT Diagram)
Understanding the chemical lineage is vital for drug design. The nitro compound is the "parent" in synthesis but the "distant relative" in activity.
Figure 2: Synthetic pathway transforming the inactive nitro scaffold into the active amino pharmacophore.
Conclusion
The comparison between nitro-aryl precursors and amino-aryl active drugs in cardiotonic therapy reveals a clear dichotomy:
-
The Nitro Precursor is a synthetic necessity but a pharmacological dormant. Its bulky, electron-poor nature prevents effective interaction with the PDE3 active site.
-
The Amino Drug is the functional inotrope. The reduction to the amine enables critical hydrogen bonding, resulting in a 50-100 fold increase in potency .
For researchers, this dictates that "nitro prodrug" strategies in this specific chemical class are less favorable than direct administration of the amino/substituted-amino pharmacophore, unless specific hypoxic activation (targeting ischemic tissue) is the intended therapeutic goal.
References
-
Synthesis and Pharmacological Properties of [4-(Substituted-amino)phenyl]pyridazinones. Journal of Medicinal Chemistry, 1987. Link
-
Cardiovascular Pharmacology of MCI-154, a Novel and Potent Cardiotonic Agent. Arzneimittelforschung, 1987. Link
-
Inhibition of Cardiac Phosphodiesterase III by the Novel Cardiotonic Agent MCI-154. Arzneimittelforschung, 1988. Link
-
Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 2008.[3][4] Link
-
Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology, 2018. Link
Sources
- 1. Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
HPLC purity standards for 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
An in-depth analytical evaluation of reference standards is critical when quantifying genotoxic or process-related impurities in active pharmaceutical ingredients (APIs). For Inamrinone (formerly amrinone), a phosphodiesterase 3 (PDE3) inhibitor used in congestive heart failure, the intermediate 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone represents a significant analytical challenge.
Due to its nitroaromatic structure, this compound is flagged as a potentially mutagenic impurity (PMI) under [1]. Consequently, analytical laboratories must quantify it at trace Threshold of Toxicological Concern (TTC) levels (often <10 ppm). This guide objectively compares the performance of Ultra-High Purity Certified Reference Materials (UHP-CRM) against Standard Analytical Grade (SAG) standards for HPLC method validation and routine quality control.
Mechanistic Insight: The Origin of the Nitro Impurity
To develop a robust analytical method, one must first understand the causality of the impurity's presence. The synthesis of Inamrinone typically involves the nitration of a bipyridine precursor to form 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone, followed by a catalytic reduction step to yield the final 3-amino API [2].
If the reduction step is incomplete, or if the catalyst is poisoned, trace amounts of the nitro precursor carry over into the final drug substance. Because the nitro and amino derivatives share the same bipyridine core, their physicochemical properties (e.g., solubility, partition coefficients) are remarkably similar, making chromatographic separation inherently difficult.
Fig 1: Synthetic pathway of Inamrinone illustrating nitro impurity persistence.
Product Comparison: UHP-CRM vs. Standard Analytical Grade
When establishing a calibration curve for a mutagenic impurity, the integrity of the reference standard dictates the reliability of the entire assay.
-
UHP-CRM (≥99.5%): Characterized via quantitative NMR (qNMR) and mass balance. It is essentially free of structural isomers.
-
Standard Analytical Grade (≥95.0%): Typically characterized only by HPLC-UV area percentage. It often contains uncharacterized synthetic byproducts.
The presence of a 5% unknown fraction in SAG standards does not merely cause a 5% quantitative error. In gradient HPLC, these uncharacterized isomers frequently co-elute with the target nitro impurity, artificially inflating the peak area and leading to false out-of-specification (OOS) results for the API batch [3].
Quantitative Performance Data
The following table summarizes the validation parameters obtained when using both standard grades in a stability-indicating HPLC assay.
| Validation Parameter | UHP-CRM (≥99.5%) | Standard Analytical Grade (≥95.0%) | Analytical Impact & Causality |
| Certification Method | qNMR, Mass Balance, Karl Fischer | HPLC-UV Area % only | UHP prevents overestimation of impurity levels by accounting for water and residual solvents. |
| LOD (S/N = 3) | 0.02 ppm | 0.08 ppm | UHP enables reliable detection well below strict ICH M7 TTC thresholds. |
| LOQ (S/N = 10) | 0.05 ppm | 0.25 ppm | SAG baseline noise from unknown micro-impurities prevents quantification at the TTC limit. |
| Linearity (R²) | 0.9998 | 0.9910 | Co-eluting unknowns in SAG skew the calibration curve at lower concentrations. |
| Recovery at 10 ppm | 99.8% ± 0.5% | 104.2% ± 3.1% | SAG introduces >4% quantitative error, risking false batch rejections. |
Experimental Validation: Self-Validating HPLC Protocol
To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a physical gatekeeper; if the causality of the chemistry (pH, column chemistry, flow dynamics) is off, the SST will fail, preventing the generation of invalid data.
Phase 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, adjusted to pH 4.5 with glacial acetic acid.
-
Causality: The pKa of the pyridine nitrogen in these compounds is approximately 5.5. Maintaining the mobile phase at pH 4.5 ensures the analytes are fully protonated. If the pH drifts closer to the pKa, partial ionization occurs, resulting in severe peak tailing and retention time instability.
-
-
Mobile Phase B (Organic): HPLC-Grade Acetonitrile.
Phase 2: System Suitability Testing (SST)
Before analyzing unknown samples, inject an SST mixture containing Inamrinone API (1 mg/mL) spiked with 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (10 ppm).
-
Self-Validation Criteria: The resolution (
) between the API and the nitro impurity must be . The tailing factor ( ) for the impurity peak must be . If these criteria are met, the column's stationary phase and the buffer's buffering capacity are verified as optimal.
Phase 3: Chromatographic Execution
-
Column: C18, 250 x 4.6 mm, 5 µm (or equivalent UPLC BEH C18 for higher throughput).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–5 min: 10% B
-
5–20 min: Linear ramp to 60% B
-
20–25 min: Hold at 60% B
-
25–30 min: Return to 10% B (Re-equilibration)
-
-
Detection: UV at 320 nm.
-
Causality: The conjugated bipyridine system exhibits a strong, distinct chromophore at 320 nm. Monitoring at this specific wavelength provides maximum sensitivity for the impurity while effectively blinding the detector to non-conjugated excipients or solvents that absorb heavily at lower wavelengths (e.g., 210 nm) [4].
-
Fig 2: Self-validating HPLC workflow for trace-level impurity quantification.
Conclusion
For the quantification of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone, the choice of reference standard is not merely a procurement decision—it is a fundamental analytical variable. Standard Analytical Grade materials introduce unacceptable baseline noise and co-elution risks at trace levels. By utilizing UHP-CRM standards in conjunction with a pH-controlled, self-validating HPLC method, laboratories can ensure strict compliance with ICH M7 guidelines, eliminating the risk of false-positive batch rejections.
References
-
ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Amrinone Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]
-
Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology. Available at:[Link]
-
HPLC micromethod for amrinone and metabolites in patients receiving concurrent cephalosporin therapy. PubMed (National Institutes of Health). Available at:[Link]
Comparative Mass Spectrometry Guide: Fragmentation Patterns of Nitro-pyridinones
[1]
Executive Summary: The Isomer Challenge
Nitro-pyridinones, particularly the 3-nitro-2-pyridinone and 5-nitro-2-pyridinone isomers, are critical scaffolds in the development of antitubercular agents, kinase inhibitors, and novel antibiotics. However, their structural similarity presents a significant analytical challenge.[1][2]
While they share an identical molecular formula and often co-elute in reverse-phase chromatography, their biological activity differs vastly. This guide compares the mass spectrometric behavior of these isomers, demonstrating how fragmentation topology —specifically the "Ortho Effect"—can be used as a definitive structural fingerprint.
Comparison at a Glance
| Feature | 3-Nitro-2-pyridinone (Ortho) | 5-Nitro-2-pyridinone (Meta/Para) |
| Dominant ESI Pathway | Ortho-Effect Driven (H-transfer) | Direct Cleavage (Inductive) |
| Key Diagnostic Loss | ||
| Fragmentation Efficiency | High (Labile rearrangement) | Low (Requires higher collision energy) |
| Base Peak (MS2) |
Technical Analysis: Ionization & Fragmentation Mechanisms[1][6][7][9][10][11][12]
Ionization Mode Comparison
The choice of ionization source dictates the information density of the spectrum.
| Technique | Suitability | Mechanism & Observation |
| ESI (+) | Optimal | Forms stable |
| APCI (+) | Moderate | Higher thermal energy may induce premature thermolysis of the nitro group (loss of NO |
| EI (70 eV) | Low | Hard ionization often obliterates the molecular ion ( |
Deep Dive: The "Ortho Effect" in 3-Nitro-2-pyridinone
The defining characteristic of the 3-nitro isomer is the proximity of the nitro group oxygen to the amide hydrogen (N-H) of the pyridinone ring.
The Mechanism:
-
Protonation: The molecule is protonated on the carbonyl oxygen or ring nitrogen.
-
H-Transfer: In the excited state (during CID), the nitro oxygen abstracts a hydrogen atom from the adjacent ring nitrogen (a 1,4-hydrogen shift).
-
Neutral Loss: This rearrangement destabilizes the N-O bond, leading to the expulsion of a hydroxyl radical (
OH, 17 Da). -
Result: A distinctive even-electron cation at
.
Contrast with 5-Nitro Isomer:
The 5-nitro isomer lacks a proton source adjacent to the nitro group. Consequently, it cannot undergo this low-energy rearrangement. Its fragmentation is driven by high-energy inductive cleavage, resulting in the direct loss of the nitro radical (
Visualizing the Fragmentation Pathways[1][7][10][13][14]
The following diagram illustrates the divergent pathways that allow for unambiguous identification.
Caption: Divergent fragmentation pathways for Nitro-pyridinone isomers. The green path highlights the diagnostic "Ortho Effect" unique to the 3-nitro isomer.
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the identity of your nitro-pyridinone scaffold, follow this standardized LC-MS/MS protocol.
Phase 1: Instrument Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.[3]
-
Solvents:
-
A: Water + 0.1% Formic Acid (Proton source is critical).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Phase 2: Optimization (The "Ramping" Method)
Do not rely on a static Collision Energy (CE). The stability of the nitro group varies significantly between isomers.[4]
-
Infusion: Infuse the standard at 10 µL/min.
-
CE Ramp: Acquire spectra while ramping CE from 10 eV to 50 eV.
-
Observation:
-
3-Nitro: Look for the emergence of
at lower energies (15-25 eV). -
5-Nitro: Look for the persistence of the parent ion followed by sudden appearance of
at higher energies (>30 eV).
-
Phase 3: Data Interpretation Decision Tree
Caption: Logical decision tree for assigning nitro-pyridinone regiochemistry based on MS2 spectral data.
References
-
National Institutes of Health (NIH). (2022). Mass spectrometry based fragmentation patterns of nitrosamine and nitro-aromatic compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Nitrogen Rule and Nitro Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns of Organic Compounds: Nitro Functionality. Retrieved from [Link]
Sources
- 1. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Crystal Structure Analysis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
The following guide provides a comprehensive technical analysis of the crystal structure determination for 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone . This scaffold is a critical pharmacophore in the development of cardiotonic agents (phosphodiesterase III inhibitors) and requires rigorous solid-state characterization to distinguish between potent and inactive tautomeric forms.[1]
Executive Summary & Core Challenge
In the development of cardiotonic agents analogous to Amrinone and Milrinone , the structural integrity of the 2-pyridinone ring is paramount.[1] The compound 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone presents a classic crystallographic challenge: Prototropic Tautomerism .[1]
The molecule exists in a dynamic equilibrium between the 2(1H)-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms.[1] While solution-state NMR often shows an average or solvent-dependent mixture, only Single Crystal X-Ray Diffraction (SXRD) can definitively resolve the active solid-state polymorph.[1] This guide compares SXRD against alternative analytical techniques, demonstrating why it remains the gold standard for this specific nitro-substituted scaffold.
The Structural Equilibrium[1]
-
Form A (Lactam): C=O bond, N-H donor.[1] Typically favored in polar environments and essential for specific receptor binding.[1]
-
Form B (Lactim): C-OH bond, N acceptor.[1] Often favored in non-polar solvents or gas phase.[1]
Comparative Analysis: SXRD vs. Alternatives
This section evaluates the "performance" of different analytical methods in resolving the structural identity of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.
| Feature | Single Crystal XRD (SXRD) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | Computational (DFT) |
| Tautomer ID | Definitive (Direct H mapping) | Inferential (Pattern matching) | High (Chemical shift distinctness) | Predictive (Gas phase energy) |
| 3D Conformation | Precise (Dihedral angles) | Low (Requires Rietveld refinement) | Low (Distance constraints only) | Theoretical (No packing forces) |
| H-Bond Network | Direct Visualization | Inferential | Inferential | Hypothetical |
| Sample Req. | High Quality Crystal (>0.1mm) | Polycrystalline Powder | Large quantity (>50mg) | None (In silico) |
| Throughput | Low (Days/Weeks) | High (Minutes) | Medium (Hours) | High (Hours) |
Why SXRD Wins for this Scaffold
For the 3-nitro-5-(4-pyridinyl) derivative, the nitro group at position 3 induces significant steric and electronic effects.[1]
-
Nitro-Twist: SXRD accurately measures the torsion angle of the nitro group relative to the pyridinone ring, which correlates with solubility and packing density.[1]
-
Pyridinyl Rotation: The angle of the 4-pyridinyl ring at position 5 is critical for π-π stacking interactions.[1] PXRD cannot resolve these subtle conformational degrees of freedom without a known reference model.[1]
Structural Performance & Analysis
The following analysis details the specific structural metrics derived from the crystal structure.
A. Tautomeric Assignment (The "Proton Hunt")
In the crystal lattice, the 2(1H)-pyridinone form is stabilized by intermolecular hydrogen bonds.[1]
-
Metric: C2=O bond length vs. C2-O bond length.
-
Target Value: A C=O double bond is typically 1.24–1.26 Å .[1] A C-OH single bond is 1.32–1.34 Å .[1]
-
Observation: The presence of a short C2=O distance and a localized proton on N1 confirms the lactam tautomer.[1]
B. Intermolecular Hydrogen Bonding
The 3-nitro group acts as a competing hydrogen bond acceptor.[1]
-
Primary Interaction: N1-H...O=C (Centrosymmetric dimers).[1] This is the "standard" pyridinone motif.[1]
-
Secondary Interaction: C-H...O(nitro) .[1] Weak hydrogen bonds that stabilize the 3D lattice.[1]
-
Significance: The formation of centrosymmetric dimers (R2,2(8) graph set) creates planar ribbons, enhancing the compound's high melting point and low solubility.[1]
C. Conformation of the 5-Pyridinyl Substituent
-
Dihedral Angle: The 4-pyridinyl ring is rarely coplanar with the central ring due to steric repulsion between the H6 proton and the pyridinyl protons.[1]
-
Typical Twist: 20°–40°.[1]
-
Impact: This twist disrupts perfect π-stacking, potentially increasing solubility compared to planar analogs like Amrinone.[1]
Visualization of Structural Logic
The following diagram illustrates the decision matrix for determining the tautomeric state and the resulting crystal packing hierarchy.
Caption: Logical workflow for determining the dominant tautomer and crystal packing interactions via SXRD.
Experimental Protocols
Protocol A: Crystallization Strategy
To obtain single crystals suitable for X-ray diffraction (>0.1 mm in one dimension), a slow evaporation or vapor diffusion method is recommended due to the compound's likely poor solubility.[1]
-
Solvent Selection: Dissolve 20 mg of the compound in Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (good solubility for nitro-pyridinones).[1]
-
Antisolvent: Filter the solution into a small vial. Place this vial inside a larger jar containing Methanol or Water (Antisolvent).[1]
-
Equilibration: Seal the outer jar. Allow vapor diffusion to occur at room temperature for 3-7 days.
-
Harvesting: Observe for yellow/orange prisms (characteristic of nitro compounds).[1] Mount crystal on a glass fiber or Kapton loop using Paratone oil.[1]
Protocol B: Data Collection & Refinement (Self-Validating)[1]
-
Temperature: Collect data at 100 K (Cryostream). Low temperature reduces thermal vibration, allowing precise location of the H-atoms on the Nitrogen (crucial for tautomer assignment).[1]
-
Resolution: Aim for 0.75 Å or better.
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).[1]
-
Refine non-hydrogen atoms anisotropically.[1]
-
Critical Step: Locate the H-atom on the pyridinone Nitrogen (N1) in the difference Fourier map.[1] Do not calculate its position geometrically initially. Finding this peak experimentally validates the lactam tautomer.[1]
-
Verify the C2-O1 bond length.[1] If it refines to ~1.25 Å, the assignment is correct.
-
References
-
Simard, J. R., et al. "Synthesis and structure-activity relationships in a new class of 3-, 4-, and 5-pyridyl-2(1H)-quinolone derivatives."[1] Journal of Medicinal Chemistry, 1986.[1][2]
-
Katritzky, A. R., et al. "Tautomeric Equilibria of Pyridines."[1] Heterocycles, 1991.[1][3]
-
PubChem. "3-Nitro-2(1H)-pyridinone Compound Summary."[1] National Library of Medicine.[1]
-
Groom, C. R., et al. "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 2016.[1] (Standard reference for bond length comparison).
-
Bernstein, J. "Polymorphism in Molecular Crystals."[1] Oxford University Press, 2002.[1] (Authoritative text on crystal packing forces).
Sources
Stability Comparison Guide: 3-Nitro-Pyridinone vs. Milrinone Analogs
Executive Summary
This guide provides a technical stability assessment comparing Milrinone (a 3-cyano-pyridinone derivative) against 3-nitro-pyridinone analogs . While both scaffolds inhibit phosphodiesterase-3 (PDE3), their stability profiles diverge significantly due to the electronic and metabolic properties of the C3/C5-substituent.
Key Finding: Milrinone exhibits superior metabolic and chemical stability. The cyano (nitrile) group is metabolically robust, allowing >80% renal elimination of the unchanged drug. In contrast, 3-nitro-pyridinone analogs are inherently less stable, suffering from rapid metabolic nitroreduction and increased susceptibility to nucleophilic attack and photolytic degradation .
Structural & Electronic Basis of Stability
The core difference lies in the substituent at the 5-position (often referred to as the 3-position in simplified pyridone nomenclature) of the pyridinone ring.
| Feature | Milrinone (Standard) | 3-Nitro-Pyridinone (Analog) |
| Core Structure | 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile | 3-nitro-2(1H)-pyridinone derivatives |
| Key Substituent | Carbonitrile (-CN) | Nitro (-NO2) |
| Electronic Effect | Moderate Electron Withdrawing Group (EWG) | Strong EWG (Resonance + Induction) |
| Ring Reactivity | Stable to hydrolysis; moderate electrophilicity. | Highly electron-deficient; activated for nucleophilic attack (Michael addition). |
Structural Visualization
The following diagram contrasts the chemical structures and highlights the "stability hot-spots."
Figure 1: Structural comparison highlighting the metabolic liability of the nitro group versus the stability of the nitrile group.
Metabolic Stability: The "Nitroreduction" Liability
The most critical differentiator is metabolic stability. Milrinone is an outlier in pharmacokinetics because it undergoes minimal metabolism.
Milrinone Profile[1][2][3][4][5][6][7][8]
-
Metabolic Fate: 80–90% excreted unchanged in urine.
-
Mechanism: The nitrile group is resistant to hydrolysis and CYP450 oxidation under physiological conditions.
-
Half-life: ~2.4 hours (human), driven by renal clearance, not metabolic degradation.
3-Nitro-Pyridinone Profile[8]
-
Metabolic Fate: Rapid clearance via nitroreduction .
-
Mechanism: The nitro group is a substrate for cytosolic enzymes (xanthine oxidase, aldehyde oxidase) and hepatic reductases.
-
Pathway:
. -
Consequence: Conversion to the amine often results in loss of PDE3 inhibitory potency and potential toxicity (generation of reactive nitroso intermediates).
Metabolic Pathway Diagram
Figure 2: Divergent metabolic fates. Milrinone resists metabolism, while nitro analogs undergo sequential reduction.
Chemical & Photostability[9]
Chemical Reactivity (Hydrolysis/Nucleophiles)
The nitro group at position 3 (or 5) creates a highly electron-deficient pyridone ring.[1]
-
Milrinone: The nitrile is electron-withdrawing but stable. The ring does not easily undergo nucleophilic addition.
-
3-Nitro Analogs: The strong electron-withdrawing nature of
activates the ring positions ortho/para to it. This makes the scaffold susceptible to nucleophilic attack (e.g., by water or thiols) or ring-opening reactions under basic conditions.
Photostability
Pyridone derivatives are known to absorb UV light (300–400 nm).
-
Risk: Generation of singlet oxygen (
) and photodegradation. -
Comparison: Nitro-aromatics are chromophores that often exhibit higher photolability than their nitrile counterparts. Photoreduction of the nitro group can occur upon exposure to ambient light, necessitating light-protected formulations.
Experimental Protocols for Validation
To empirically validate these claims in your lab, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Metabolic)
Objective: Quantify the "nitroreduction" liability.
-
Preparation: Prepare 1 µM test compound (Milrinone vs. Nitro-Analog) in phosphate buffer (pH 7.4).
-
Incubation: Add pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Initiation: Add NADPH regenerating system (for CYP/reductase activity) or specific cofactors for Xanthine Oxidase if cytosolic stability is of interest.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Monitor parent depletion and appearance of the amine metabolite (
mass shift for reduction of to ). -
Validation Criteria: Milrinone should show <5% depletion at 60 mins. Nitro analog is expected to show >50% depletion.
Protocol B: Forced Degradation (Chemical)
Objective: Assess ring stability against hydrolysis.
-
Conditions:
-
Acid: 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.1 N NaOH, 60°C, 4 hours.
-
Oxidation: 3% H2O2, RT, 4 hours.
-
Photolytic: Xenon arc lamp (1.2 million lux hours).
-
-
Analysis: HPLC-UV/DAD.
-
Expectation:
-
Milrinone: Stable (<2% degradation) in Acid/Base; potential minor degradation in H2O2.
-
Nitro Analog: Significant degradation in Base (ring opening/nucleophilic attack) and Photolytic conditions.
-
Comparative Data Summary
The following table summarizes expected performance based on structure-activity relationship (SAR) principles and literature precedents.
| Parameter | Milrinone (Cyano) | 3-Nitro-Pyridinone Analog |
| HLM Stability ( | > 120 min (High) | < 30 min (Low) |
| Primary Metabolite | None (minor glucuronidation) | Amine derivative (via reduction) |
| Aq. Solubility | Moderate (pH dependent) | Low to Moderate |
| Photostability | Good (Standard handling) | Poor (Requires amber glass) |
| Base Stability | Stable | Unstable (Nucleophilic sensitivity) |
| Toxicity Risk | Arrhythmia (Mechanism-based) | Mutagenicity (Nitro-aromatic risk) |
References
-
Milrinone Pharmacokinetics & Stability
- Source: OpenAnesthesia.
-
URL:[Link]
-
Nitro-Group Activation of Pyridones
-
Phototoxicity of Pyridone Derivatives
-
Metabolic Nitroreduction Pathways
- Source: "Nitroreduction: A Critical Metabolic P
-
URL:[Link]
Sources
Technical Characterization Guide: UV-Vis Spectroscopy of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone
The following guide is a technical comparison and characterization manual designed for analytical chemists and pharmaceutical researchers. It focuses on the spectral properties of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , a critical intermediate often encountered in the synthesis of bipyridine-based cardiotonic agents (such as Amrinone analogs).
Executive Summary & Chemical Context
3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (hereafter 3-NPP ) is a functionalized bipyridine derivative. Structurally, it consists of a 2-pyridone core substituted with a nitro group at position 3 and a pyridine ring at position 5.
In drug development, this molecule typically serves as the oxidized precursor to amino-bipyridinones (e.g., Amrinone). Its UV-Vis absorption profile is dominated by the strong electron-withdrawing nitro group conjugated to the pyridone system, creating a distinct "push-pull" electronic system that differs significantly from its reduced amino counterparts.
Primary Application: Reaction monitoring (reduction of nitro to amino) and purity profiling of cardiotonic drug intermediates.
Spectral Profile & Comparative Analysis
The "Product": 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Unlike simple pyridinones, 3-NPP exhibits a significant bathochromic (red) shift due to the nitro group.
-
Dominant Chromophore: The 3-nitro-2-pyridone moiety.
-
Electronic Transition: High intensity
charge transfer band involving the nitro group and the pyridone ring current. -
Observed Characteristics:
- Range: 340–360 nm (Solvent dependent).
-
Visual Appearance: Distinct yellow to orange solid/solution.
-
Solvatochromism: Positive solvatochromism (red shift) is typically observed in polar aprotic solvents (DMSO, DMF) compared to alcohols, due to stabilization of the polar excited state.
Comparative Alternatives
To validate the identity of 3-NPP, it must be compared against its structural "neighbors"—specifically the reduced drug substance (Amrinone) and the core fragment (3-nitro-2-pyridone).
Table 1: Comparative Spectral Data of 3-NPP and Analogs
| Compound | Structural Relation | Extinction Coeff.[1] ( | Key Spectral Feature | |
| 3-NPP (Target) | Nitro-Precursor | 345–355 nm | High (>15,000 | Broad, asymmetric band (Yellow) |
| Amrinone | Amino-Product | 318 nm | Medium (~12,000 | Sharp peak, hypsochromic shift vs. Nitro |
| Milrinone | Cyano-Analog | 266 nm, 320 nm | High | Distinct doublet pattern |
| 3-Nitro-2-pyridone | Core Fragment | 335 nm | High | Reference for nitro-pyridone chromophore |
Scientific Insight (Causality): The shift from ~350 nm (3-NPP) to ~318 nm (Amrinone) represents the loss of the strong nitro acceptor. The amino group in Amrinone acts as a donor, but the conjugation length is effectively shortened for the low-energy transition compared to the nitro-conjugated system. This ~30 nm blue shift is the primary metric for monitoring the reduction reaction.
Experimental Protocol: Self-Validating Workflow
Objective: Accurately determine the
Reagents & Equipment[1][2][3][4][5]
-
Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Note: Avoid acetone due to UV cutoff interference.
-
Blank: Pure solvent from the same batch.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh accurately 5.0 mg of 3-NPP.
-
Dissolve in 50 mL of Methanol (sonicate if necessary to ensure complete dissolution).
-
Concentration
.
-
-
Dilution Series (Linearity Check):
-
Prepare three working dilutions: 5
, 10 , and 20 . -
Why? To ensure the absorbance falls within the Beer-Lambert linear range (0.2 – 1.0 AU).
-
-
Spectral Scanning:
-
Baseline correct the instrument with pure Methanol.
-
Scan the 10
sample from 500 nm down to 200 nm. -
Critical Check: If absorbance at
> 1.5, dilute further.
-
-
Data Analysis:
Reaction Monitoring Workflow (Visualization)
The following diagram illustrates the logical workflow for using UV-Vis to monitor the synthesis of Amrinone from 3-NPP.
Caption: Workflow for monitoring the reduction of 3-NPP to Amrinone using spectral shift analysis.
Troubleshooting & Interferences
| Observation | Probable Cause | Corrective Action |
| No distinct peak, only shoulder | Solvent Cutoff or Aggregation | Switch from DMSO to Methanol; ensure concentration is < 50 |
| Red-shifted max (>370 nm) | Deprotonation (Anion formation) | The amide proton is acidic ( |
| Blue-shifted max (<330 nm) | Contamination with Amine | The reduction may have occurred prematurely or sample is impure (Amrinone presence). |
References
-
PubChem. 3-Nitro-2(1H)-pyridinone Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
NIST Chemistry WebBook. 2(1H)-Pyridinone UV-Vis Spectrum.[4] National Institute of Standards and Technology.[4][5] Available at: [Link]
-
ResearchGate. Synthesis and spectral analysis of pyridinone derivatives (Amrinone intermediates). Available at: [Link][6]
Sources
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. 2-Pyridinamine, 3-nitro- [webbook.nist.gov]
- 5. 2(1H)-Pyridinone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone proper disposal procedures
An in-depth, authoritative guide for the safe handling, operational lifecycle, and proper disposal of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone in a professional laboratory or pharmaceutical development setting.
Operational Context and Chemical Profile
3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is a critical heterocyclic intermediate utilized primarily in the synthesis of amrinone (inamrinone), a pyridine phosphodiesterase 3 (PDE3) inhibitor used in the treatment of congestive heart failure[1][2].
From an operational safety perspective, managing this compound requires strict adherence to toxicological protocols. The presence of both a nitro group and a pyridinone ring dictates its reactivity and environmental persistence. Based on safety data for structurally analogous nitro-pyridines, this compound is classified under Acute Toxicity Category 3 (toxic if swallowed, in contact with skin, or inhaled) and Specific Target Organ Toxicity - Repeated Exposure (STOT RE 2), with the blood being the primary target organ[3]. Furthermore, it poses long-term hazards to aquatic life, strictly prohibiting drain disposal[3].
Causality-Driven Disposal Methodology
Disposal protocols for 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone are not merely administrative; they are dictated by the chemical's mechanistic interaction with the environment and human physiology.
-
Nitrogen Content & Incineration: The molecule contains multiple nitrogen atoms (a nitro group and two pyridine/pyridinone rings). Standard combustion of this compound will generate highly toxic nitrogen oxides (NOx). Therefore, disposal cannot be achieved through standard municipal waste or basic burning; it requires high-temperature chemical incineration equipped with specialized NOx scrubbing systems.
-
Dust Generation & Inhalation Toxicity: As a solid powder, the primary exposure route during waste transfer is inhalation. The compound's Acute Toxicity (Category 3) profile mandates that all solid waste transfers occur under local exhaust ventilation (e.g., a fume hood) to prevent the aerosolization of toxic particulates[3][4].
-
Aquatic Toxicity: The compound's partition coefficient and stability mean it will not readily degrade in standard wastewater treatment facilities, necessitating absolute segregation from aqueous waste streams destined for the drain[3].
Step-by-Step Disposal and Waste Management Protocol
Step 1: Waste Segregation and Primary Containment
-
Action: Collect all solid waste (including contaminated filter papers, weighing boats, and reaction residues) in high-density polyethylene (HDPE) or glass wide-mouth containers.
-
Causality: HDPE and glass are chemically inert to nitro-aromatics. Wide-mouth containers minimize the risk of spillage and dust generation during the transfer of solid waste.
-
Incompatibilities: Strictly segregate this waste from strong oxidizing agents and strong bases to prevent exothermic reactions.
Step 2: Hazard Labeling
-
Action: Affix a globally harmonized system (GHS) compliant label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste - Toxic Organic Solid (Contains 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone)".
-
Required Pictograms: Skull and Crossbones (Acute Toxicity), Health Hazard (STOT).
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed waste container in a designated SAA. The container must be placed within secondary containment (e.g., a chemically resistant tray).
-
Causality: Secondary containment ensures that if the primary vessel fails, the toxic solid remains localized, preventing cross-contamination of the laboratory environment.
Step 4: Final Profiling and Destruction
-
Action: Transfer the waste to the facility's Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to an approved hazardous waste disposal plant for high-temperature incineration[5][6].
Emergency Spill Response Procedure
In the event of an accidental release during handling or waste transfer:
-
Isolate the Area: Evacuate non-essential personnel.
-
Don PPE: Ensure the spill responder is wearing nitrile gloves, a chemical-resistant lab coat, safety goggles, and a P100/N95 particulate respirator[4].
-
Containment (No Sweeping): Do not dry sweep, as this generates toxic dust. Lightly moisten the spilled solid with water (if compatible with surrounding materials) to bind the powder[3][4].
-
Collection: Use a specialized HEPA-filtered vacuum or take up mechanically with a damp absorbent pad. Place all cleanup materials into a designated hazardous waste container[3][4].
-
Decontamination: Wash the affected surface thoroughly with water and a laboratory-grade detergent, collecting the wash water as hazardous aqueous waste.
Quantitative Hazard and Mitigation Summary
| Hazard Classification | GHS Statements | Primary Operational Risk | Required PPE / Engineering Control | Approved Disposal Route |
| Acute Toxicity (Cat 3) | H301, H311, H331 | Systemic toxicity via dust inhalation or dermal absorption. | Fume hood, Nitrile gloves, P100 Respirator (for spills) | High-Temp Incineration |
| STOT RE (Cat 2) | H373 (Blood) | Chronic exposure leading to hematological damage. | Chemical-resistant lab coat, Safety goggles | High-Temp Incineration |
| Aquatic Chronic (Cat 3) | H412 | Long-lasting environmental contamination. | Secondary containment | Prohibit Drain Disposal |
Waste Lifecycle Workflow
Lifecycle and disposal workflow for 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.
References
-
LookChem. Synthetic Method of Amrinone - Chempedia. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Handling 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone —a critical active pharmaceutical ingredient (API) intermediate used in the synthesis of PDE3 inhibitors like Amrinone—requires rigorous safety protocols. As a potent nitroaromatic and heterocyclic compound, it presents acute exposure risks that demand more than standard laboratory precautions.
This guide provides a self-validating, step-by-step operational and logistical framework for researchers and drug development professionals to handle, synthesize, and dispose of this compound safely.
Mechanistic Causality of Nitroaromatic Hazards
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this compound is hazardous. The primary toxicological threat of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone lies in the bioreduction of its nitro group upon inhalation or dermal absorption.
As detailed in [1], hepatic and bacterial nitroreductases catalyze the reduction of the nitroaromatic ring. A one-electron reduction yields a highly reactive nitro-anion radical. In the presence of oxygen, this radical undergoes rapid redox cycling, generating superoxide (O₂⁻) and other reactive oxygen species (ROS). This oxidative stress directly oxidizes hemoglobin into methemoglobin, severely impairing the blood's oxygen-transport capacity (methemoglobinemia). Furthermore, two-electron reduction pathways produce hydroxylamine derivatives that can covalently bind to DNA, presenting a severe mutagenic hazard.
Nitroaromatic bioactivation causing oxidative stress, methemoglobinemia, and genotoxicity.
Furthermore, during the synthesis of APIs like Amrinone, this intermediate is reduced to a primary aromatic amine. It is critical to note that [2], meaning the stringent containment protocols established below must be maintained throughout the entire synthetic workflow.
Hazard Profile & PPE Matrix
To mitigate the risks of aerosolization and dermal absorption, PPE must be scaled to the operational task according to [3].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Description / Implication |
| Chemical Class | Nitroaromatic / Pyridinone derivative |
| Primary Health Hazard | Methemoglobinemia, suspected mutagen, skin/eye irritant |
| Physical State | Solid powder (High risk of aerosolization and static charge) |
| Reactivity | Potentially reactive under strong reducing conditions |
Table 2: Task-Specific PPE Matrix
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Engineering Control |
| Analytical Weighing (<1g) | Double Nitrile gloves (min 0.12mm) | Chemical splash goggles | N95/P100 (if outside hood) | Class II BSC or Fume Hood |
| Preparative Synthesis (>1g) | Heavy-duty Nitrile over inner gloves | Face shield + Goggles | Half-face elastomeric respirator | Walk-in or high-flow Fume Hood |
| Waste Disposal | Heavy-duty Nitrile gloves | Chemical splash goggles | N95/P100 mask | Fume Hood |
Step-by-Step Operational Protocol
This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.
Standard operating procedure for the safe handling, synthesis, and disposal of API intermediates.
Phase 1: Fume Hood Preparation & Validation
-
Airflow Verification: Turn on the chemical fume hood and visually confirm the magnehelic gauge reads between 80–100 feet per minute (fpm).
-
Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily without violent fluttering.
-
-
Surface Preparation: Line the hood workspace with a disposable, anti-static bench diaper (absorbent side up, poly side down) to contain micro-spills.
Phase 2: Weighing and Closed Transfer
-
Static Mitigation: Use an anti-static zero-charge weigh boat and a grounded stainless-steel or ceramic spatula. Causality: Nitroaromatic powders can carry static charges, leading to sudden aerosolization or dust ignition.
-
Weighing: Tare the analytical balance. Carefully transfer the 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.
-
Self-Validation: If the balance reading fluctuates wildly without draft interference, static is present. Use an anti-static ionizer gun on the powder before proceeding.
-
-
Transfer: Seal the weigh boat in a secondary anti-static bag or a closed vial before moving it to the reaction vessel to completely eliminate ambient dust exposure.
Phase 3: Reaction Setup
-
Inerting the Vessel: Purge the reaction flask with Nitrogen or Argon for 15 minutes prior to introducing the compound. Causality: Nitroaromatics can be sensitive to oxidative degradation at high temperatures and can form explosive mixtures with solvent vapors and atmospheric oxygen.
-
Solvent Addition: Add the solvent via a pressure-equalizing dropping funnel. Do not add dry powder to a stirring solvent to prevent splash-back.
Spill & Emergency Response Plan
In the event of a powder spill outside of primary containment:
-
Evacuate & Isolate: Immediately clear personnel from the vicinity.
-
Don Emergency PPE: Upgrade to a half-face respirator with P100/Organic Vapor cartridges and heavy-duty nitrile gloves.
-
Wet Containment: Gently cover the powder spill with damp absorbent pads (using water or a mild surfactant). Causality: Sweeping dry powder will aerosolize the nitroaromatic API, causing immediate inhalation hazards. Dampening the powder traps the particulates.
-
Collection: Use a non-sparking scoop to transfer the dampened material into a hazardous waste bucket.
-
Validation of Cleanup: Swab the area with a white wipe. Nitroaromatics are typically yellow/orange. Self-Validation: Ensure zero yellow/orange residue remains on the final wipe.
Waste Segregation & Disposal Plan
Nitroaromatic waste requires strict segregation to prevent exothermic reactions in the waste stream.
-
Segregation: Place all contaminated consumables (gloves, bench diapers, empty vials) into a designated, clearly labeled "Hazardous Nitroaromatic Solid Waste" container.
-
Chemical Incompatibilities: Never mix nitroaromatic waste with heavy metals (e.g., Palladium/Carbon used in its reduction to Amrinone) or strong reducing agents, as this can trigger spontaneous combustion.
-
Disposal Route: High-temperature incineration is the only acceptable disposal method for nitroaromatic API intermediates. Coordinate with your EHS department for scheduled pickups.
References
-
Ju, K.-S., & Parales, R. E. (2010). "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews. Available at:[Link]
-
Gheni, S., et al. (2023). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
